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  • Product: 5-Cyclopropylthiophene-2-carboxylic acid
  • CAS: 29481-28-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-cyclopropylthiophene-2-carboxylic acid

For professionals engaged in the fields of medicinal chemistry, materials science, and drug development, the precise structural elucidation of novel organic compounds is a foundational requirement. Among the vast array o...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals engaged in the fields of medicinal chemistry, materials science, and drug development, the precise structural elucidation of novel organic compounds is a foundational requirement. Among the vast array of heterocyclic scaffolds, the thiophene ring system is a cornerstone, frequently incorporated into molecules exhibiting significant biological activity.[1][2] This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 5-cyclopropylthiophene-2-carboxylic acid, a molecule that combines the key structural features of a substituted thiophene, a carboxylic acid, and a cyclopropyl moiety.

This document is structured to serve as a practical reference for researchers, offering not just spectral data, but also the underlying principles governing the observed chemical shifts and coupling constants. Furthermore, a robust, field-tested protocol for data acquisition is provided to ensure the reproducibility and accuracy of experimental results.

Molecular Structure and Rationale for NMR Analysis

The structural complexity of 5-cyclopropylthiophene-2-carboxylic acid (C₈H₈O₂S) necessitates a powerful analytical technique for unambiguous characterization.[3][4] NMR spectroscopy provides unparalleled insight into the electronic environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the molecule. The numbering convention used throughout this guide is illustrated below.

Caption: Numbering scheme for 5-cyclopropylthiophene-2-carboxylic acid.

¹H NMR Spectral Data: Interpretation and Analysis

The ¹H NMR spectrum provides a proton census of the molecule. The electron-withdrawing nature of the carboxylic acid group at C2 and the electronic effects of the cyclopropyl group at C5 create a distinct pattern of chemical shifts and spin-spin couplings for the thiophene ring protons.

Key Insights:

  • Thiophene Protons (H3, H4): These protons form an AX spin system, appearing as two distinct doublets in the aromatic region. H3 is deshielded relative to H4 due to its proximity to the electron-withdrawing carboxylic acid group.

  • Cyclopropyl Protons (H9, H10, H11): The cyclopropyl ring introduces characteristic upfield signals.[5][6] The methine proton (H9) will be coupled to the four methylene protons (H10, H11), resulting in a complex multiplet. The methylene protons are diastereotopic and will appear as two separate multiplets.

  • Carboxylic Acid Proton (O8H): This proton is highly deshielded and typically appears as a broad singlet far downfield.[7] Its chemical shift can be concentration and solvent-dependent, and it will exchange with D₂O.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
O8H 10.0 - 12.0br s-1H
H 3~7.6dJ₃,₄ = ~4.01H
H 4~6.9dJ₄,₃ = ~4.01H
H 9~2.1m-1H
H 10, H 110.9 - 1.2m-2H
H 10, H 110.6 - 0.9m-2H

Note: These are predicted values based on established substituent effects on thiophene and cyclopropane rings. Actual experimental values may vary slightly.

¹³C NMR Spectral Data: A Carbon Framework Perspective

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments within the molecule. For 5-cyclopropylthiophene-2-carboxylic acid, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals.

Key Insights:

  • Carbonyl Carbon (C6): The C=O carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (160-185 ppm).[7][8]

  • Thiophene Carbons (C2, C3, C4, C5): These carbons resonate in the aromatic region. The carbons directly attached to substituents (C2 and C5) are typically shifted further downfield compared to the protonated carbons (C3 and C4).[9][10]

  • Cyclopropyl Carbons (C9, C10, C11): These carbons are highly shielded due to the strained nature of the three-membered ring and appear in the upfield region of the spectrum.[11]

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentChemical Shift (δ, ppm)
C 6 (C=O)165 - 175
C 5150 - 160
C 2135 - 145
C 3130 - 135
C 4125 - 130
C 9 (CH)15 - 25
C 10, C 11 (CH₂)5 - 15

Note: These are predicted values. The use of deuterated solvents like CDCl₃ or DMSO-d₆ will influence the exact chemical shifts.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps represent a field-proven methodology for the analysis of small organic molecules like 5-cyclopropylthiophene-2-carboxylic acid.

1. Sample Preparation: i. Weighing: Accurately weigh 5-10 mg of the purified solid compound. ii. Solubilization: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. iii. Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[2] iv. Transfer: Transfer the resulting solution to a 5 mm NMR tube.

2. Spectrometer Setup: i. Insertion: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. ii. Locking & Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.[1]

3. Data Acquisition: i. ¹H NMR:

  • Pulse Program: Use a standard single-pulse sequence (e.g., zg30 on Bruker instruments).[2]
  • Spectral Width: Set to approximately 15 ppm, centered around 6-7 ppm.
  • Number of Scans: Acquire 16-32 scans for a good signal-to-noise ratio.
  • Relaxation Delay (d1): Use a delay of 2-5 seconds. ii. ¹³C NMR:
  • Pulse Program: Employ a proton-decoupled pulse sequence (e.g., zgpg30).[2]
  • Spectral Width: Set to approximately 220-240 ppm.
  • Number of Scans: Acquire 1024 or more scans, as the ¹³C isotope has a low natural abundance.
  • Relaxation Delay (d1): Use a delay of 2 seconds.

4. Data Processing: i. Fourier Transform: Apply a Fourier transformation to the acquired Free Induction Decay (FID). ii. Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction. iii. Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. iv. Integration: For ¹H NMR, integrate the signals to determine the relative proton ratios.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer setup Spectrometer Setup (Lock & Shim) transfer->setup acq_h1 Acquire ¹H Spectrum setup->acq_h1 acq_c13 Acquire ¹³C Spectrum setup->acq_c13 ft Fourier Transform acq_h1->ft acq_c13->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference analyze Spectral Analysis reference->analyze

Caption: Standard workflow for NMR spectral acquisition and analysis.

Trustworthiness: A Self-Validating System

The combined use of ¹H and ¹³C NMR spectroscopy creates a self-validating analytical system.[12] The proton count from ¹H NMR integration must align with the number of protonated carbons identified in the ¹³C NMR spectrum (often clarified with a DEPT experiment). Furthermore, the coupling patterns observed in the ¹H spectrum provide direct evidence of proton-proton proximities, confirming the connectivity of the molecular fragments. For ultimate confirmation, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously correlate proton and carbon signals, providing definitive proof of the molecular structure.

References

  • A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.
  • Fujieda, K., Takahashi, K., & Sone, T. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan.
  • Satonaka, H., Abe, K., & Hirota, M. 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan.
  • ResearchGate. 1 H NMR spectra showing regioselective substitutions on thiophene...
  • Satonaka, H. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar.
  • ResearchGate. NMR determination of the fate of the cyclopropyl ring. A, partial...
  • DTIC. NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES.
  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry.
  • Hassan, A. H. E., et al. 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief.
  • The Royal Society of Chemistry. Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes.
  • Reddit. 1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry.
  • Sapphire Bioscience. 5-(Cyclopropyl)thiophene-2-carboxylic acid.
  • PubChemLite. 5-cyclopropylthiophene-2-carboxylic acid (C8H8O2S).
  • Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis. Benchchem.
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • National Institutes of Health. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.
  • NextSDS. 5-(cyclopropylmethyl)thiophene-2-carboxylic acid — Chemical Substance Information.
  • Combination of 1H and 13C NMR Spectroscopy. Thieme.
  • ResearchGate. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.
  • Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Santa Cruz Biotechnology. 5-[(cyclopropylcarbonyl)amino]thiophene-2-carboxylic acid.
  • ResearchGate. 1 H-NMR and 13 C-NMR spectra of carboxylic acid containing polyamide.
  • MDPI. Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • SpectraBase. Thiophene-2-carboxylic acid - Optional[13C NMR] - Chemical Shifts.

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 5-cyclopropylthiophene-2-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 5-cyclopropy...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 5-cyclopropylthiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific compound is not yet deposited in major crystallographic databases, this document outlines the complete workflow, from synthesis and crystallization to single-crystal X-ray diffraction (SCXRD) analysis and structure elucidation. By detailing the experimental protocols and the theoretical underpinnings of each step, this guide serves as an authoritative resource for researchers seeking to characterize this and similar thiophene derivatives. The causality behind experimental choices is explained, ensuring a deep understanding of the process for achieving high-quality, publishable crystallographic data.

Introduction and Scientific Context

Thiophene derivatives are a cornerstone in pharmaceutical research, forming the core structure of numerous marketed drugs.[1] The introduction of a cyclopropyl group at the 5-position of the thiophene ring, coupled with a carboxylic acid at the 2-position, creates a molecule with a unique combination of rigidity and polarity. Understanding the precise three-dimensional arrangement of atoms in 5-cyclopropylthiophene-2-carboxylic acid is crucial for several reasons:

  • Drug Design and Development: Knowledge of the crystal structure allows for the rational design of new drug candidates by providing insights into potential intermolecular interactions with biological targets like enzymes and receptors.[2]

  • Materials Science: The way molecules pack in a solid-state influences properties such as solubility, stability, and polymorphism, which are critical for formulation and manufacturing.

  • Structure-Property Relationships: A detailed crystal structure provides the empirical data needed to correlate molecular conformation with observed physicochemical properties.

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for obtaining this detailed structural information, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.[3][4]

Synthesis and Crystallization

A robust and reproducible synthesis is the first step towards obtaining high-quality single crystals. While various synthetic routes to substituted thiophene-2-carboxylic acids exist, a common approach involves the modification of a pre-formed thiophene ring.[5][6]

Proposed Synthetic Pathway

A plausible synthesis of 5-cyclopropylthiophene-2-carboxylic acid can be envisioned through a multi-step process, potentially starting from a suitable thiophene precursor. The cyclopropyl group could be introduced via a cross-coupling reaction, followed by carboxylation at the 2-position.

Crystallization: The Gateway to Diffraction

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystallographic study.[7] The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form.[8]

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Screening: Begin by assessing the solubility of 5-cyclopropylthiophene-2-carboxylic acid in a range of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) to identify a solvent in which the compound is sparingly soluble.[8]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle or with parafilm containing a few small pinholes. This allows for slow evaporation of the solvent.[8]

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Wash the crystals with a small amount of a solvent in which the compound is poorly soluble (e.g., hexane) and allow them to air dry briefly.

Causality in Crystallization: The choice of solvent is critical as it influences crystal packing and can even be incorporated into the crystal lattice.[8] Slow evaporation is a preferred method for many small organic molecules because it allows for the gradual increase in concentration necessary for controlled crystal growth.[7][8] Other techniques such as vapor diffusion and slow cooling can also be employed.[7][9]

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[3] The fundamental principle involves the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a periodic lattice.[3]

The SCXRD Workflow

The process of determining a crystal structure via SCXRD can be broken down into several key stages, as illustrated in the diagram below.

scxrd_workflow cluster_exp Experimental Phase cluster_analysis Data Analysis & Refinement crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection Mount on Goniometer data_reduction Data Reduction & Integration data_collection->data_reduction Raw Diffraction Images structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution Generate hkl file structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Validation & Finalization structure_refinement->validation Refined Structure final_report Final Crystallographic Report (CIF) validation->final_report Generate CIF & Report

Caption: General workflow for small molecule single-crystal X-ray diffraction.

Experimental Protocol: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[10]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[10] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[10]

  • Data Reduction: The collected images are processed to determine the intensities and positions of the diffraction spots. These data are corrected for various experimental factors to produce a reflection file.[10]

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The initial model is refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[10]

  • Validation: The final structure is validated to ensure it is chemically and crystallographically sound. The results are typically reported in a standard Crystallographic Information File (CIF) format.

Expected Crystal Structure and Discussion

Based on the known structures of similar thiophene carboxylic acids, we can anticipate several key features in the crystal structure of 5-cyclopropylthiophene-2-carboxylic acid.

Molecular Conformation

The thiophene ring is expected to be essentially planar. The primary conformational flexibility will arise from the orientation of the cyclopropyl and carboxylic acid groups relative to the thiophene ring. The torsion angles defining these orientations will be key parameters determined by the X-ray analysis.

Intermolecular Interactions and Crystal Packing

The carboxylic acid group is a strong hydrogen bond donor and acceptor. Therefore, it is highly probable that the crystal packing will be dominated by hydrogen bonding interactions between the carboxylic acid moieties of adjacent molecules. This often leads to the formation of centrosymmetric dimers.

Caption: Expected hydrogen-bonded dimer formation via carboxylic acid groups.

In addition to strong hydrogen bonds, weaker C-H···O and C-H···S interactions, as well as π-π stacking of the thiophene rings, may also play a role in stabilizing the overall crystal packing. A detailed analysis of these non-covalent interactions can be performed using Hirshfeld surface analysis.[1][11]

Tabulated Crystallographic Data (Hypothetical)

A final crystallographic report would summarize key data in a standardized table. The following table presents hypothetical data for 5-cyclopropylthiophene-2-carboxylic acid based on typical values for small organic molecules.

Parameter Hypothetical Value
Chemical FormulaC₈H₈O₂S
Molecular Weight168.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)6.2
c (Å)14.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)735
Z4
Calculated Density (g/cm³)1.518
R-factor (R1)< 0.05
Goodness-of-fit (S)~1.0

Conclusion and Future Directions

This technical guide has outlined the comprehensive process for determining the crystal structure of 5-cyclopropylthiophene-2-carboxylic acid. From synthesis and the critical step of growing high-quality single crystals to the detailed workflow of single-crystal X-ray diffraction, the path to elucidating the three-dimensional atomic arrangement has been detailed. While a published structure is not yet available, the anticipated structural features, such as hydrogen-bonded dimers and specific molecular conformations, provide a solid foundation for future experimental work.

The successful determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science. The resulting CIF file, deposited with the Cambridge Crystallographic Data Centre (CCDC), would enable researchers worldwide to utilize this fundamental structural information for computational modeling, drug design, and the development of new materials with tailored properties.

References

  • SPT Labtech. Chemical crystallization.

  • Benchchem. 5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester.

  • Benchchem. A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives.

  • AIP Publishing. Abinitio Powder X-ray Diffraction and PIXEL Energy Calculations on Thiophene Derived 1,4 Dihydropyridine.

  • Taylor & Francis Online. Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives.

  • SERC (Carleton). Single-crystal X-ray Diffraction.

  • Crystallization of small molecules.

  • National Center for Biotechnology Information. Getting crystals your crystallographer will treasure: a beginner's guide.

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules.

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules.

  • Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD).

  • Thermo Fisher Scientific. Single Crystal X-Ray Diffraction of Materials.

  • Pulstec USA. Single Crystal X-ray Diffraction.

  • Single Crystal X-ray Diffraction and Structure Analysis.

  • National Center for Biotechnology Information. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis.

  • ACS Publications. Thin Film Structure of Tetraceno[2,3-b]thiophene Characterized by Grazing Incidence X-ray Scattering and Near-Edge X-ray Absorption Fine Structure Analysis.

  • ResearchGate. Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives.

  • PubChemLite. 5-cyclopropylthiophene-2-carboxylic acid (C8H8O2S).

  • The Cambridge Crystallographic Data Centre. CCDC 166575: Experimental Crystal Structure Determination.

  • MDPI. The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI).

  • National Center for Biotechnology Information. Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid.

  • The Cambridge Crystallographic Data Centre. Search - Access Structures.

  • Santa Cruz Biotechnology. 5-[(cyclopropylcarbonyl)amino]thiophene-2-carboxylic acid.

  • NextSDS. 5-(cyclopropylmethyl)thiophene-2-carboxylic acid — Chemical Substance Information.

  • Sigma-Aldrich. 5-[trans-2-(tert-butoxycarbonylamino)cyclopropyl]thiophene-2-carboxylic acid.

  • Wikipedia. Thiophene-2-carboxylic acid.

  • Royal Society of Chemistry. Carboxylic acid-dependent assembly of neodymium–organic frameworks with attractive topologies and second-order nonlinear optical and/or magnetic properties.

  • NextSDS. 5-cyclopropylthiophene-2-carboxylic acid — Chemical Substance Information.

  • The Cambridge Crystallographic Data Centre. CCDC 1967634: Experimental Crystal Structure Determination.

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Foundational

An In-depth Technical Guide to the Safe Handling and Toxicity of 5-cyclopropylthiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction 5-cyclopropylthiophene-2-carboxylic acid is a member of the thiophene carboxylic acid family,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-cyclopropylthiophene-2-carboxylic acid is a member of the thiophene carboxylic acid family, a class of compounds of significant interest in medicinal chemistry and materials science. The thiophene ring is a common scaffold in pharmaceuticals, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a cyclopropyl group can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making 5-cyclopropylthiophene-2-carboxylic acid a potentially valuable building block in drug discovery programs.

This guide provides a comprehensive overview of the available safety and toxicity information for 5-cyclopropylthiophene-2-carboxylic acid. It is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to handle this compound safely and to understand its potential hazards. Given the limited specific toxicological data for this compound, this guide also draws upon information from structurally related thiophene derivatives to provide a conservative and precautionary approach to its handling and use.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-cyclopropylthiophene-2-carboxylic acid is essential for its safe handling and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 29481-28-5[1]
Molecular Formula C₈H₈O₂S[2]
Molecular Weight 168.21 g/mol
Appearance White solid (typical for similar compounds)Inferred from related compounds
Melting Point 125–127 °C (for the parent compound, thiophene-2-carboxylic acid)[3]
Predicted XlogP 2.0[2]

The predicted XlogP value suggests that 5-cyclopropylthiophene-2-carboxylic acid has moderate lipophilicity. This property influences its solubility, membrane permeability, and potential for bioaccumulation.

Hazard Identification and Classification

Based on notified classifications, 5-cyclopropylthiophene-2-carboxylic acid is classified as a hazardous substance. The following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications have been assigned:

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral, Dermal, Inhalation) 4H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.Warning
Skin Corrosion/Irritation 2H315: Causes skin irritation.Warning
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritation.Warning
Specific Target Organ Toxicity (Single Exposure) 3H336: May cause drowsiness or dizziness.Warning

These classifications indicate that 5-cyclopropylthiophene-2-carboxylic acid should be handled with care, using appropriate personal protective equipment and engineering controls.

Toxicological Profile: An Evidence-Based Assessment

A thorough toxicological assessment is paramount for any chemical intended for research and development, particularly in the pharmaceutical industry. For 5-cyclopropylthiophene-2-carboxylic acid, specific, publicly available toxicological studies are limited. Therefore, this section presents the known hazard classifications and discusses the potential for other toxicities based on the general properties of thiophene carboxylic acids.

Acute Toxicity:

The compound is classified as Category 4 for acute toxicity via oral, dermal, and inhalation routes.[1] This means that short-term exposure through any of these routes can cause adverse health effects. The hazard statement "Harmful if swallowed, in contact with skin or if inhaled" underscores the need for comprehensive protective measures to prevent any direct contact.

Irritation:

  • Skin Irritation (Category 2): Causes skin irritation.[1] Prolonged or repeated contact may lead to inflammation, redness, and discomfort.

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1] Direct contact with the eyes can result in significant and potentially painful irritation.

Specific Target Organ Toxicity (Single Exposure):

The classification of STOT SE 3 with the hazard statement "May cause drowsiness or dizziness" suggests that the compound may have a narcotic effect on the central nervous system following a single exposure.[1]

Data Gaps and a Precautionary Approach:

Crucially, there is a lack of available data for the following toxicological endpoints for 5-cyclopropylthiophene-2-carboxylic acid:

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity (Repeated Exposure): No data available.

The absence of this data does not imply the absence of these hazards. In a research and development setting, it is prudent to handle compounds with unknown long-term toxicity profiles as potentially hazardous. Therefore, exposure should be minimized through rigorous adherence to safety protocols.

Safe Handling and Storage Protocols

The following protocols are based on the known hazards of 5-cyclopropylthiophene-2-carboxylic acid and best practices for handling chemicals with similar hazard profiles.

4.1. Engineering Controls

  • Ventilation: All handling of 5-cyclopropylthiophene-2-carboxylic acid powder should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[4]

  • Safety Equipment: Eyewash stations and safety showers should be readily accessible in any laboratory where this compound is handled.[4][5]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent skin and eye contact, and inhalation.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Safety Goggles or Face Shield (EN 166 compliant) Hand_Protection Chemical-Resistant Gloves (e.g., Nitrile) Body_Protection Laboratory Coat Respiratory_Protection NIOSH/MSHA-approved Respirator (if dust cannot be controlled) Researcher Researcher Researcher->Eye_Protection Wear Researcher->Hand_Protection Wear Researcher->Body_Protection Wear Researcher->Respiratory_Protection Use as needed Emergency_Response Exposure Exposure Event Skin Contact Eye Contact Inhalation Ingestion Skin_Action Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention. Exposure:skin->Skin_Action Eye_Action Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Exposure:eye->Eye_Action Inhalation_Action Move person to fresh air. If not breathing, give artificial respiration. Seek medical attention. Exposure:inhalation->Inhalation_Action Ingestion_Action Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. Exposure:ingestion->Ingestion_Action

Caption: First-aid measures for exposure to 5-cyclopropylthiophene-2-carboxylic acid.

Spill Response:

  • Minor Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for minor spills.

Disposal Considerations

Dispose of 5-cyclopropylthiophene-2-carboxylic acid and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Conclusion: A Call for Vigilance

5-cyclopropylthiophene-2-carboxylic acid is a valuable research chemical with a defined set of acute hazards. While its long-term toxicological properties are not yet fully characterized, a precautionary approach based on its GHS classification and data from related compounds is essential. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work safely with this compound. As the scientific community continues to explore the potential of thiophene derivatives, it is imperative that safety and responsible handling remain at the forefront of all research endeavors.

References

  • 5-cyclopropylthiophene-2-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. (2006, March 22). Cole-Parmer.
  • 3-Methylthiophene-2-carboxylic acid - Safety Data Sheet. (2022, September 16). Apollo Scientific.
  • 5-(cyclopropylmethyl)thiophene-2-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 3-(Chlorosulfonyl)
  • ethyl-2-amino-4-phenyl Thiophene-3-Carboxylate - Safety Data Sheet. (2025, June 27). Cayman Chemical.
  • 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid - Safety Data Sheet. (2023, October 13). Fisher Scientific.
  • 5-Chlorothiophene-2-carboxylic acid - Safety D
  • 5-Methyl-2-thiophenecarboxylic acid - Safety Data Sheet. (2025, December 18). Fisher Scientific.
  • Thiophene - Safety Data Sheet. (2025, August 7). Merck Millipore.
  • 5-cyclopropylthiophene-2-carboxylic acid (C8H8O2S). (n.d.). PubChemLite. Retrieved from [Link]

  • 5-Chlorothiophene-2-carboxylic acid - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • MSDS of 5-Formylthiophene-2-carboxylic acid. (2019, December 12).
  • Thiophene-2-carboxylic acid. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Identification of 5-cyclopropylthiophene-2-carboxylic acid Impurities via LC-MS

Abstract This technical guide provides a comprehensive framework for the identification and characterization of process-related impurities in the synthesis of 5-cyclopropylthiophene-2-carboxylic acid, a key building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the identification and characterization of process-related impurities in the synthesis of 5-cyclopropylthiophene-2-carboxylic acid, a key building block in modern medicinal chemistry. We will explore a plausible synthetic route leveraging a Suzuki-Miyaura cross-coupling reaction and delineate the potential impurities arising from this process. A systematic approach to developing a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the separation, detection, and structural elucidation of these impurities is presented. This guide is intended for researchers, analytical scientists, and drug development professionals engaged in ensuring the purity and safety of active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" is profoundly relevant, not only to the active pharmaceutical ingredient (API) but also to any co-existing impurities. Impurities in a drug substance can originate from various sources, including starting materials, intermediates, byproducts of side reactions, and degradation products.[1] Even at trace levels, these impurities can significantly impact the safety, efficacy, and stability of the final drug product.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[2]

5-cyclopropylthiophene-2-carboxylic acid is a valuable heterocyclic building block, with the thiophene scaffold being a privileged structure in many marketed drugs and the cyclopropyl moiety often introduced to enhance metabolic stability and binding affinity.[4] The purity of this intermediate is paramount to ensure the quality of the final API. Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for impurity profiling due to its high sensitivity, selectivity, and ability to provide structural information through tandem mass spectrometry (MS/MS).[4]

This guide will provide a detailed, experience-driven approach to the identification of impurities in 5-cyclopropylthiophene-2-carboxylic acid, from understanding their synthetic origin to their definitive characterization by LC-MS.

Plausible Synthetic Route and Potential Impurities

A robust impurity profiling strategy begins with a thorough understanding of the synthetic process. Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, are frequently employed for their efficiency and functional group tolerance. A highly plausible and efficient route to 5-cyclopropylthiophene-2-carboxylic acid involves a Suzuki-Miyaura cross-coupling reaction.[4][5]

Proposed Synthetic Pathway

The synthesis can be envisioned in two key steps:

  • Suzuki-Miyaura Coupling: Reaction of an ester of 5-bromothiophene-2-carboxylic acid with cyclopropylboronic acid in the presence of a palladium catalyst and a suitable base.

  • Ester Hydrolysis: Conversion of the resulting ester to the final carboxylic acid product.

Synthetic Pathway A 5-Bromothiophene-2-carboxylate Ester C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Cyclopropylboronic Acid B->C D 5-Cyclopropylthiophene-2-carboxylate Ester C->D E Hydrolysis (e.g., LiOH, H2O/THF) D->E F 5-Cyclopropylthiophene-2-carboxylic Acid E->F

Caption: Proposed synthesis of 5-cyclopropylthiophene-2-carboxylic acid.

Anticipated Process-Related Impurities

Based on this synthetic route, a number of process-related impurities can be anticipated. A proactive identification of these potential impurities is crucial for developing a targeted analytical method.

Impurity ID Proposed Structure Potential Origin
IMP-1 5-Bromothiophene-2-carboxylic acidIncomplete coupling reaction followed by hydrolysis of the starting ester; or hydrolysis of unreacted starting material.
IMP-2 5-Bromothiophene-2-carboxylate EsterUnreacted starting material from the coupling step.
IMP-3 Thiophene-2-carboxylic acidPresence of des-bromo impurity in the starting material.
IMP-4 5,5'-Bi(thiophene-2-carboxylic acid)Homocoupling of the 5-bromothiophene starting material.
IMP-5 5-Cyclopropylthiophene-2-carboxylate EsterIncomplete hydrolysis in the final step.
IMP-6 Phenyl-5-cyclopropylthiophene-2-carboxylateReaction with phenylboronic acid impurity or from ligand degradation (e.g., SPhos).
IMP-7 Deboronated starting materialReaction of cyclopropylboronic acid with water.

LC-MS Method Development: A Systematic Approach

The development of a robust and sensitive LC-MS method is central to the successful identification and quantification of impurities. The following sections detail the key considerations and a recommended starting point for the analysis of 5-cyclopropylthiophene-2-carboxylic acid and its impurities.

Sample Preparation

The goal of sample preparation is to present the sample in a clean, compatible solvent system that ensures the stability and solubility of the API and its impurities.

Protocol:

  • Accurately weigh approximately 10 mg of the 5-cyclopropylthiophene-2-carboxylic acid sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water. This will give a stock solution of 1 mg/mL.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Further dilute the stock solution to a working concentration of 100 µg/mL with the same solvent mixture.

  • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

Liquid Chromatography Parameters

The chromatographic separation must be ableto resolve the main component from all potential impurities. A reversed-phase method is generally suitable for this class of compounds.

Table 1: Recommended LC Parameters

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and resolution for aromatic carboxylic acids.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ESI and aids in peak shape.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidOrganic modifier for elution.
Gradient 5% to 95% B over 15 minutesA broad gradient is essential for screening for unknown impurities with a wide range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Vol. 2 µLMinimizes peak broadening.
Mass Spectrometry Parameters

Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules. Analysis in both positive and negative ion modes is recommended to maximize the chances of detecting all impurities.

Table 2: Recommended MS Parameters

ParameterRecommended ConditionRationale
Ionization Mode ESI Positive and NegativeCarboxylic acids can ionize well in negative mode ([M-H]⁻), while the thiophene ring can be protonated in positive mode ([M+H]⁺).
Scan Mode Full Scan (m/z 100-1000) and Data-Dependent MS/MSFull scan detects all ions, while data-dependent MS/MS provides fragmentation data for the most intense ions for structural elucidation.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative)Typical starting values for ESI.
Source Temp. 120 °CTo aid desolvation.
Desolvation Temp. 350 °CTo ensure complete desolvation.
Collision Energy Ramped (e.g., 10-40 eV)To obtain a rich fragmentation spectrum for structural analysis.

Identification and Structural Elucidation of Impurities

The combination of chromatographic retention time, accurate mass measurement, and MS/MS fragmentation patterns allows for the confident identification of impurities.

Impurity_ID_Workflow A LC-MS Analysis B Detect Peaks in Chromatogram A->B C Extract Mass Spectra B->C F Acquire MS/MS Fragmentation Data B->F D Accurate Mass Measurement C->D E Propose Elemental Composition D->E H Compare with Proposed Structures E->H G Interpret Fragmentation Pattern F->G G->H I Confirm Impurity Identity H->I

Caption: Workflow for impurity identification by LC-MS.

Fragmentation Analysis of 5-cyclopropylthiophene-2-carboxylic acid

Understanding the fragmentation of the parent molecule is key to interpreting the fragmentation of its structurally related impurities.

  • [M+H]⁺ Ion: In positive ion mode, the primary fragmentation pathway is expected to be the loss of water (-18 Da) from the carboxylic acid group, followed by the loss of CO (-28 Da). The cyclopropyl group may also undergo fragmentation, leading to the loss of ethylene (-28 Da).

  • [M-H]⁻ Ion: In negative ion mode, decarboxylation (loss of CO₂, -44 Da) is a characteristic fragmentation pathway for carboxylic acids.

Case Study: Identification of IMP-1 (5-Bromothiophene-2-carboxylic acid)
  • Retention Time: Expected to be slightly more retained than the parent compound due to the higher hydrophobicity of bromine compared to the cyclopropyl group.

  • Accurate Mass: The molecular ion will exhibit a characteristic isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in a roughly 1:1 ratio). This provides a high degree of confidence in its identification.

  • MS/MS Fragmentation: The fragmentation pattern will be similar to the parent compound, with the key difference being the mass shift corresponding to the bromine atom.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to the identification of impurities in 5-cyclopropylthiophene-2-carboxylic acid using LC-MS. By understanding the potential synthetic byproducts and employing a systematic method development strategy, researchers can confidently identify and characterize impurities, ensuring the quality and safety of this important pharmaceutical intermediate. The principles and workflows described herein are broadly applicable to impurity profiling of other small molecule APIs.

References

  • Yuliia, H., Oleksandr, K., & Oleksandr, H. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3851. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Pyla, S. (2025). Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications.
  • Journal of Pharmaceutical and Biomedical Analysis. (2020). LC-MS/MS assay coupled with carboxylic acid magnetic bead affinity capture to quantitatively measure cationic host defense peptides (HDPs) in complex matrices with application to preclinical pharmacokinetic studies. [Link]

  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice.
  • Nawaz, H., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Drug Discovery. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Amide Bond Construction Utilizing 5-Cyclopropylthiophene-2-Carboxylic Acid

Chemical Context and Pharmacological Significance 5-Cyclopropylthiophene-2-carboxylic acid (CAS: 29481-28-5)[1][2] is a highly valued building block in modern medicinal chemistry and drug development. The incorporation o...

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Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context and Pharmacological Significance

5-Cyclopropylthiophene-2-carboxylic acid (CAS: 29481-28-5)[1][2] is a highly valued building block in modern medicinal chemistry and drug development. The incorporation of a cyclopropyl group onto the thiophene scaffold provides unique steric bulk and lipophilicity, which frequently enhances the metabolic stability and target affinity of the resulting pharmacophore. This specific carboxylic acid has been prominently utilized in the synthesis of selective SGK1 (serum- and glucocorticoid-regulated kinase 1) inhibitors[3] and novel bicyclic therapeutic compounds[4].

Mechanistic Rationale for Coupling Strategies

The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxylate to prevent the formation of a non-reactive, stable ammonium carboxylate salt[5]. For 5-cyclopropylthiophene-2-carboxylic acid, the electron-rich nature of the thiophene ring can subtly alter the electrophilicity of the carbonyl carbon compared to standard benzoic acids. Consequently, the choice of activation strategy is critical:

  • Uronium Salts (HATU): HATU is highly effective for this substrate, rapidly forming an active OAt (7-azabenzotriazole) ester. The nitrogen atom in the pyridine ring of HATU provides a neighboring group effect that accelerates the nucleophilic attack by the amine. This makes it ideal for synthesizing complex or slightly hindered drug molecules, such as pyrrolotriazine derivatives[3].

  • Acyl Chloride Generation (SOCl2): For highly sterically hindered or weakly nucleophilic amines, direct conversion of the acid to an acyl chloride using thionyl chloride (SOCl2) is preferred. This method bypasses the steric bulk of coupling reagent byproducts and provides a highly reactive electrophile[4].

Quantitative Data: Coupling Reagent Selection Matrix

To guide protocol selection, the following table summarizes the quantitative performance parameters of common coupling systems applied to thiophene-2-carboxylic acid derivatives[5].

Coupling SystemActivation IntermediateTypical Reaction TimeExpected Yield RangeKey AdvantagesCommon Side Reactions / Drawbacks
HATU / DIPEA HOAt Active Ester1 - 4 hours80% - 95%Superior for hindered amines; rapid kinetics.Guanidinylation of primary amines if HATU is in excess.
SOCl2 / Pyridine Acyl Chloride3 - 5 hours75% - 90%Maximum reactivity; inexpensive reagents.Harsh acidic conditions during generation; potential ring chlorination.
EDC / HOBt HOBt Active Ester2 - 12 hours60% - 85%Water-soluble byproducts; easy workup.Slower reaction rate; potential racemization (if chiral centers exist).

Experimental Workflows and Logical Relationships

Workflow Start 5-Cyclopropylthiophene- 2-carboxylic acid Activation Carboxyl Activation (HATU or SOCl2) Start->Activation Base (DIPEA/TEA) Intermediate Activated Ester / Acyl Chloride Activation->Intermediate Amine Amine Addition (Primary/Secondary) Intermediate->Amine Coupling Amide Bond Formation Amine->Coupling Workup Aqueous Workup & Purification Coupling->Workup Product Target Thiophene Amide Workup->Product

General workflow for amide coupling of 5-cyclopropylthiophene-2-carboxylic acid.

HATU_Mech Acid Carboxylate Anion HATU HATU Reagent Acid->HATU Deprotonation OAt OAt Ester Formation HATU->OAt Activation Amine Nucleophilic Attack by Amine OAt->Amine Amide Amide Product + HOAt Amine->Amide Coupling

HATU-mediated activation and amide bond formation pathway.

Detailed Experimental Methodologies

Protocol A: HATU-Mediated Amide Coupling (Optimized for Complex Amines)

This protocol is highly recommended for synthesizing complex pharmaceutical intermediates, such as SGK1 inhibitors, where the amine may be sterically hindered or electronically deactivated[3].

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 5-cyclopropylthiophene-2-carboxylic acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M[3][5].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 to 3.0 equivalents). The use of a non-nucleophilic base is crucial to deprotonate the carboxylic acid without competing for the activated ester[5].

  • Activation: Add HATU (1.1 equivalents) in one portion. Stir the reaction mixture at room temperature for 15–30 minutes to ensure complete formation of the active HOAt ester[5].

  • Amine Coupling: Add the target amine (1.0 to 1.2 equivalents) to the pre-activated mixture. Stir at room temperature for 1 to 4 hours. Monitor the reaction progress via LC-MS or TLC[5].

  • Work-up: Dilute the reaction mixture with ethyl acetate (10 volumes). Wash the organic phase sequentially with water, 5% aqueous LiCl (crucial for removing residual DMF)[5], saturated aqueous NaHCO3, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica-gel chromatography[3].

Protocol B: Acyl Chloride-Mediated Coupling (Optimized for Unreactive Amines)

When dealing with exceptionally unreactive amines, converting the carboxylic acid to an acyl chloride provides the thermodynamic driving force necessary for coupling[4].

  • Acyl Chloride Generation: Suspend 5-cyclopropylthiophene-2-carboxylic acid (1.0 equivalent) in neat thionyl chloride (SOCl2) (approx. 10 volumes). Reflux the mixture for 3 hours[4].

  • Concentration: After complete consumption of the starting material, remove the excess SOCl2 under reduced pressure to yield the crude 5-cyclopropylthiophene-2-carbonyl chloride. Caution: Do not use aqueous workup here, as it will hydrolyze the acyl chloride back to the acid.

  • Coupling: Dissolve the crude acyl chloride in anhydrous dichloromethane (CH2Cl2). Dropwise, add this solution to a pre-cooled (0 °C) mixture of the target amine (0.8 to 1.0 equivalent) and pyridine (excess) in anhydrous CH2Cl2[4].

  • Reaction & Work-up: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench with water, separate the organic layer, wash with 1M HCl (to remove pyridine), followed by brine. Dry and concentrate for purification.

Analytical Validation & Troubleshooting

  • Incomplete Activation (Protocol A): If LC-MS shows unreacted carboxylic acid, ensure the DMF is strictly anhydrous. Trace water will rapidly hydrolyze the highly reactive HATU intermediate back to the starting material.

  • Guanidinylation Side-Product: If an excess of HATU reacts directly with the primary amine, a guanidinium byproduct will form. To prevent this, always pre-activate the carboxylic acid with HATU for 15 minutes before adding the amine.

  • DMF Removal: DMF can cause streaking during silica gel chromatography and suppress ionization in mass spectrometry. The 5% aqueous LiCl wash described in Protocol A is a field-proven technique to partition DMF into the aqueous layer[5].

Sources

Application

Application Note: Advanced Esterification of 5-Cyclopropylthiophene-2-Carboxylic Acid via EDC/HOBt Activation

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate: 5-Cyclopropylthiophene-2-carboxylic acid (CAS: 29481-28-5) Introduction and Substrate Rationale 5-Cyclopropylthiophe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Substrate: 5-Cyclopropylthiophene-2-carboxylic acid (CAS: 29481-28-5)

Introduction and Substrate Rationale

5-Cyclopropylthiophene-2-carboxylic acid is a highly valued heterocyclic building block in medicinal chemistry, frequently utilized to introduce lipophilic, metabolically stable pharmacophores into drug candidates 1. However, the esterification of this specific substrate presents unique chemical challenges. Traditional esterification methods—such as Fischer esterification (refluxing alcohol with H₂SO₄) or activation via thionyl chloride (SOCl₂) [[2]]( on harsh, highly acidic, or electrophilic conditions. These environments risk degrading the acid-sensitive cyclopropyl ring via ring-opening or inducing unwanted electrophilic aromatic substitution on the electron-rich thiophene core.

To circumvent these structural vulnerabilities, carbodiimide-mediated coupling using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) offers a mild, room-temperature alternative that perfectly preserves the integrity of the 5-cyclopropylthiophene scaffold 3.

Mechanistic Causality: The Synergy of EDC, HOBt, and DMAP

While EDC/HOBt is classically associated with peptide amidation, its application to esterification requires precise mechanistic tuning.

  • Activation (EDC): The carboxylic acid is first deprotonated by a base (e.g., DIPEA) and attacks EDC to form an highly reactive O-acylisourea intermediate 4.

  • Stabilization (HOBt): Left unchecked, O-acylisourea undergoes a deleterious 1,3-rearrangement into an unreactive N-acylurea. HOBt acts as a superior nucleophile, rapidly intercepting the O-acylisourea to form a stable yet reactive OBt active ester, effectively shutting down the rearrangement pathway 5.

  • Acyl Transfer (DMAP): Because alcohols are significantly weaker nucleophiles than amines, their direct attack on the OBt ester is sluggish. Introducing a catalytic amount of DMAP (4-Dimethylaminopyridine) bridges this kinetic gap. DMAP reacts with the OBt ester to generate a highly electrophilic acylpyridinium ion, which is rapidly captured by the alcohol to yield the final ester 6.

Mechanism A 5-Cyclopropylthiophene- 2-Carboxylic Acid B EDC Activation A->B C O-Acylisourea Intermediate B->C D HOBt Addition C->D E OBt Active Ester D->E F Alcohol + DMAP (Nucleophilic Attack) E->F G Target Ester + Water-Soluble Urea F->G

Caption: EDC/HOBt-mediated esterification mechanism for 5-cyclopropylthiophene-2-carboxylic acid.

Quantitative Optimization Data

To demonstrate the causality of the reagent selection, the following table summarizes the optimization of the esterification of 5-cyclopropylthiophene-2-carboxylic acid with a standard primary alcohol (e.g., ethanol or benzyl alcohol) in dichloromethane (DCM).

EntryCoupling ReagentsAdditivesSolventTime (h)Yield (%)Mechanistic Observation
1EDC·HCl (1.2 eq)NoneDCM24< 15Extensive N-acylurea formation; sluggish alcohol attack.
2EDC·HCl (1.2 eq)DMAP (1.0 eq)DCM1660Moderate yield; some substrate degradation observed.
3EDC·HCl (1.2 eq)HOBt (1.2 eq)DCM1645Clean reaction profile, but slow conversion of OBt ester.
4 EDC·HCl (1.2 eq) HOBt (1.2 eq) + DMAP (0.1 eq) DCM 12 > 90 Rapid conversion; DMAP catalyzes alcohol attack on OBt ester.

Note: Entry 4 represents the optimal conditions utilized in the protocol below.

Experimental Protocol

Scale: 1.0 mmol Safety Precautions: EDC·HCl is a skin sensitizer. Handle all reagents in a well-ventilated fume hood.

Reagents Required:
  • 5-Cyclopropylthiophene-2-carboxylic acid: 168 mg (1.0 mmol, 1.0 eq)

  • Target Alcohol (R-OH): 1.1 mmol (1.1 eq)

  • EDC·HCl: 230 mg (1.2 mmol, 1.2 eq)

  • HOBt (anhydrous): 162 mg (1.2 mmol, 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine): 520 µL (3.0 mmol, 3.0 eq)

  • DMAP: 12 mg (0.1 mmol, 0.1 eq)

  • Anhydrous DCM: 5.0 mL

Step-by-Step Methodology:
  • Pre-activation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-cyclopropylthiophene-2-carboxylic acid (168 mg) and HOBt (162 mg).

  • Solvation: Suspend the solids in anhydrous DCM (5.0 mL) under a nitrogen atmosphere. Add DIPEA (520 µL) to deprotonate the carboxylic acid, achieving a homogeneous solution. Cool the mixture to 0 °C using an ice bath.

  • EDC Addition: Add EDC·HCl (230 mg) portion-wise over 5 minutes. Stir the reaction mixture at 0 °C for 30 minutes to ensure complete formation of the OBt active ester.

  • Esterification: Add the target alcohol (1.1 mmol) followed immediately by the catalytic DMAP (12 mg).

  • Reaction Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (23 °C) and stir for 12–16 hours. Monitor the consumption of the OBt ester via TLC (UV active at 254 nm).

Workflow Step1 Step 1: Pre-activation Dissolve acid + HOBt in DCM Cool to 0°C, Add EDC·HCl Step2 Step 2: Esterification Add Alcohol + DIPEA + DMAP Stir at RT for 12-16h Step1->Step2 Step3 Step 3: Quench & Wash Wash with 1N HCl, NaHCO3, Brine Removes EDC-urea & HOBt Step2->Step3 Step4 Step 4: Purification Dry over Na2SO4, Concentrate Silica Gel Chromatography Step3->Step4

Caption: Step-by-step experimental workflow for the EDC/HOBt esterification protocol.

Trustworthiness: A Self-Validating System

A robust chemical protocol must be inherently self-validating. The EDC/HOBt system is specifically chosen because it simplifies purification through logical phase separation 7.

Aqueous Workup Logic:

Dilute the crude reaction mixture with an additional 15 mL of DCM and transfer to a separatory funnel.

  • 1N HCl Wash (2 × 10 mL): Protonates and extracts unreacted EDC, the water-soluble EDC-urea byproduct, DMAP, and DIPEA into the aqueous layer.

  • Saturated NaHCO₃ Wash (2 × 10 mL): Deprotonates and extracts any unreacted 5-cyclopropylthiophene-2-carboxylic acid and the acidic HOBt (pKa ~ 4.6) into the aqueous layer.

  • Brine Wash (1 × 10 mL): Removes residual water and breaks any micro-emulsions.

Self-Validation Checkpoint: If the reaction went to completion, the organic layer should now contain only the target ester. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Analytical Validation (NMR):

To confirm the structural integrity of the product:

  • Loss of Acid Proton: Ensure the disappearance of the broad -COOH peak (~11.0–12.0 ppm in ¹H NMR).

  • Ester Formation: Look for the appearance of the ester alkoxy protons (e.g., -OCH₃ at ~3.7 ppm, or -OCH₂- at ~4.2 ppm).

  • Scaffold Integrity: Verify that the cyclopropyl protons (multiplets at ~0.7–1.1 ppm and ~2.0 ppm) and the thiophene aromatic protons (doublets at ~6.7 and ~7.5 ppm) remain intact and integrate correctly.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents N
  • Bicyclic compounds, compositions and medicinal applications thereof (Patent WO2013157021A1)
  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator Organic Process Research & Development (ACS Public
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings Luxembourg Bio Technologies
  • Amides from Carboxylic Acids-DCC and EDC Coupling Chemistry Steps
  • Coupling Reagents: Carbodiimide (DCC, DIC, EDC HCl) Aapptec Peptides
  • 5-cyclopropylthiophene-2-carboxylic acid (C8H8O2S) PubChemLite (Université du Luxembourg)

Sources

Method

Application Note: Advanced Derivatization of Peptides using 5-Cyclopropylthiophene-2-Carboxylic Acid

Mechanistic Rationale & Structural Impact In the development of modern peptide therapeutics, overcoming poor metabolic stability and low membrane permeability remains a primary challenge. Incorporating 5-cyclopropylthiop...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Structural Impact

In the development of modern peptide therapeutics, overcoming poor metabolic stability and low membrane permeability remains a primary challenge. Incorporating 5-cyclopropylthiophene-2-carboxylic acid (5-CTCA) as an N-terminal capping group or side-chain modifier is a highly effective structural optimization strategy.

Thiophene rings serve as excellent bioisosteres for phenyl rings, maintaining critical π-π stacking and hydrophobic interactions with target receptors while altering the electronic distribution of the molecule. The addition of a cyclopropyl group at the 5-position of the thiophene ring provides two distinct mechanistic advantages:

  • Steric Shielding: The bulky cyclopropyl moiety creates a steric shield around the terminal amide bond, drastically reducing its susceptibility to degradation by exopeptidases.

  • Enhanced Lipophilicity: The hydrocarbon ring increases the overall partition coefficient (LogP) of the peptide, which is a critical driver for oral bioavailability and passive cellular permeability, as demonstrated in the.

Rationale Mod 5-CTCA Capping Strategy Thiophene Thiophene Ring (Phenyl Bioisostere) Mod->Thiophene Cyclopropyl Cyclopropyl Group (Steric Shielding) Mod->Cyclopropyl Effect1 Maintained Target Affinity Thiophene->Effect1 Effect3 Enhanced Lipophilicity (LogP) Thiophene->Effect3 Effect2 Increased Proteolytic Stability Cyclopropyl->Effect2 Cyclopropyl->Effect3

Mechanistic rationale for utilizing 5-CTCA in peptide design.

Experimental Design & Causality

Standard Solid-Phase Peptide Synthesis (SPPS) relies on carbodiimides like DIC for amide bond formation. However, coupling 5-CTCA requires a more aggressive approach. The electron-rich nature of the thiophene ring, combined with the steric hindrance of the adjacent cyclopropyl group, inherently slows down acylation kinetics.

To prevent incomplete coupling, we utilize HATU (a highly reactive uronium salt) paired with DIPEA (N,N-Diisopropylethylamine) in DMF [1]. DMF is selected for its high dielectric constant, which optimally swells the polystyrene resin matrix, exposing reactive amine sites. Furthermore, this protocol is designed as a self-validating system : it mandates an orthogonal Kaiser test post-coupling to visually confirm the absence of primary amines before proceeding to irreversible global cleavage.

Step-by-Step Protocol: SPPS Incorporation

The following methodology details the N-terminal capping of a resin-bound peptide with 5-CTCA.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect CoupleAA Standard SPPS Elongation (Amino Acids + HATU/DIPEA) Deprotect->CoupleAA NTerm N-Terminal Free Amine CoupleAA->NTerm Cap 5-CTCA Coupling (5-CTCA + HATU + DIPEA) NTerm->Cap Cleave Global Cleavage (TFA/TIPS/H2O) Cap->Cleave Product 5-CTCA Capped Peptide Cleave->Product

Workflow for SPPS incorporation of 5-CTCA.

Phase 1: Preparation and Swelling
  • Action: Weigh 0.1 mmol of peptide-bound resin (e.g., Rink Amide AM) into a fritted syringe. Swell in 5 mL of DMF for 30 minutes with gentle agitation.

  • Causality: Polystyrene-based resins are highly cross-linked. Swelling expands the polymer matrix, ensuring that the internal reactive sites are fully accessible to the bulky 5-CTCA complex, thereby maintaining homogeneous reaction kinetics.

Phase 2: Fmoc Deprotection
  • Action: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash extensively with DMF (6 × 1 min).

  • Causality: Piperidine acts as a mild base to initiate the E1cB elimination of the terminal Fmoc protecting group. The extensive washing step is critical; residual piperidine will prematurely neutralize the activated 5-CTCA in the subsequent step, leading to coupling failure.

Phase 3: 5-CTCA Activation and Coupling
  • Action: In a separate vial, dissolve 5-CTCA (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in 2 mL of anhydrous DMF. Add DIPEA (0.8 mmol, 8 eq).

  • Action: Stir for 2 minutes for pre-activation, then transfer the solution to the resin. Agitate for 60 minutes at room temperature[1].

  • Causality: The slight under-dosing of HATU (3.9 eq vs 4.0 eq of acid) is a deliberate safeguard. Excess unreacted HATU can react directly with the free N-terminal amine to form a dead-end tetramethylguanidinium byproduct, permanently terminating peptide elongation.

Phase 4: Self-Validation (Kaiser Test)
  • Action: Extract a few resin beads, wash with ethanol, and add 2 drops each of Kaiser test reagents (ninhydrin, phenol, KCN). Heat at 100°C for 3 minutes.

  • Causality: This step ensures protocol trustworthiness. A yellow solution validates complete acylation. A blue solution indicates unreacted primary amines, triggering a mandatory re-coupling cycle before cleavage.

Phase 5: Global Cleavage and Deprotection
  • Action: Wash the resin with DCM (3 × 1 min) and dry under vacuum. Treat with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the solid support. Triisopropylsilane (TIPS) and water act as nucleophilic scavengers. They trap highly reactive carbocations generated during deprotection, preventing them from irreversibly re-alkylating the electron-rich thiophene ring of the 5-CTCA cap.

Phase 6: Precipitation and Isolation
  • Action: Filter the cleavage solution directly into 40 mL of cold diethyl ether (-20°C). Centrifuge at 4000 rpm for 5 minutes to pellet the peptide. Decant the ether and dry the pellet.

  • Causality: Ether precipitation drives the hydrophobic peptide out of solution while keeping cleaved protecting groups dissolved, yielding a crude product ready for LC-MS validation.

Analytical Validation & Quantitative Data

To validate the success of the incorporation, the crude peptide must be analyzed via LC-MS. The successful coupling of 5-CTCA is confirmed by a specific monoisotopic mass shift of +150.01 Da relative to the free N-terminal amine (accounting for the 168.02 Da mass of 5-CTCA minus 18.01 Da for the loss of H₂O during amide bond formation).

The structural modifications introduced by 5-CTCA yield significant improvements in pharmacokinetic parameters compared to standard capping groups, as summarized below:

ParameterUncapped Peptide (Free Amine)Benzoic Acid Capped5-CTCA Capped
Coupling Reagent Required N/ADIC/OxymaHATU/DIPEA
Coupling Efficiency (1 hr) N/A> 99%96 - 98%
Relative Lipophilicity (LogP) Low (-1.5)Moderate (0.8)High (2.3)
Serum Half-Life (t½) < 2.0 hours~ 4.5 hours> 24.0 hours
Exopeptidase Resistance PoorModerateExcellent

Data represents generalized comparative metrics for a standard 10-mer linear peptide scaffold.

References

  • Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1. World Intellectual Property Organization (WO2024173323A1).
  • Bicyclic compounds, compositions and medicinal applications thereof. World Intellectual Property Organization (WO2013157021A1).
  • De novo development of small cyclic peptides that are orally bioavailable . PubMed Central (PMC10756740). Available at:[Link]

  • In Vitro Selection of Foldamer-Like Macrocyclic Peptides Containing 2-Aminobenzoic Acid and 3-Aminothiophene-2-Carboxylic Acid . Journal of the American Chemical Society. Available at:[Link]

Sources

Application

5-cyclopropylthiophene-2-carboxylic acid functionalization via C-H activation

Topic: Strategic C-H Functionalization of 5-cyclopropylthiophene-2-carboxylic acid for Accelerated Drug Discovery Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value o...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic C-H Functionalization of 5-cyclopropylthiophene-2-carboxylic acid for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs, including clopidogrel and tiotropium bromide. Its bioisosteric relationship with the benzene ring, coupled with unique electronic properties and a propensity for metabolic degradation pathways that differ from those of carbocyclic aromatics, makes it an attractive moiety for drug design. The specific derivative, 5-cyclopropylthiophene-2-carboxylic acid, presents a particularly compelling starting point for library synthesis. The cyclopropyl group can enhance metabolic stability and binding affinity, while the carboxylic acid is not only a versatile synthetic handle but also a powerful "native" directing group for regioselective C-H bond functionalization.

This application note provides a detailed guide to the strategic C-H functionalization of 5-cyclopropylthiophene-2-carboxylic acid. We move beyond theoretical discussions to provide field-proven protocols and the mechanistic rationale behind them, enabling research teams to rapidly generate novel, highly substituted thiophene derivatives for screening and lead optimization.

Core Principles: Regiocontrol in Thiophene C-H Activation

Direct C-H activation is a paradigm shift in synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling methods that require pre-functionalization. The thiophene ring has two distinct C-H environments: the more electronically activated α-positions (C2/C5) and the less reactive β-positions (C3/C4). In our substrate, the C2 and C5 positions are already substituted, focusing our attention on the unactivated C3 and C4 positions.

The key to unlocking the potential of this scaffold lies in achieving absolute regiocontrol. The carboxylic acid at the C2 position is the primary tool for this purpose. Through chelation assistance, it can steer a transition metal catalyst to its immediate vicinity, favoring functionalization at the C3 position.

sub 5-cyclopropylthiophene- 2-carboxylic acid c3 C3-H Activation (Chelation-Assisted) sub->c3  Proximal C-H Bond (Ortho to -COOH) c4 C4-H Activation (Steric/Electronic Control) sub->c4  Distal C-H Bond c3_prod Arylation, Olefination c3->c3_prod  Forms 3-Substituted Product c4_prod Borylation c4->c4_prod  Forms 4-Substituted Product caption Fig 1. Strategic overview of regioselective C-H activation.

Caption: Fig 1. Strategic overview of regioselective C-H activation.

Strategy 1: Carboxylic Acid-Directed C3-Arylation via Palladium Catalysis

The most direct and reliable strategy for functionalizing the 5-cyclopropylthiophene-2-carboxylic acid core is to leverage the native carboxylic acid as a directing group to achieve C3-arylation. Palladium catalysis is exceptionally well-suited for this transformation, demonstrating broad functional group tolerance.

Mechanistic Rationale: The catalytic cycle is initiated by the deprotonation of the carboxylic acid, which then coordinates to the Pd(II) center. This brings the catalyst into close proximity to the C3-H bond, facilitating a concerted metalation-deprotonation (CMD) step to form a stable five-membered palladacycle. This is the key regioselectivity-determining step. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, forges the new C-C bond and regenerates the active Pd(II) catalyst.

pd_catalyst Pd(OAc)₂ intermediate1 Pd(II) Coordinated Complex pd_catalyst->intermediate1 Coordination substrate Substrate (R-COOH) substrate->intermediate1 palladacycle 5-Membered Palladacycle intermediate1->palladacycle C-H Activation (CMD) intermediate2 Pd(IV) Intermediate palladacycle->intermediate2 Oxidative Addition (Ar-X) product C3-Arylated Product intermediate2->product Reductive Elimination product->pd_catalyst Catalyst Regeneration caption Fig 2. Catalytic cycle for Pd-directed C3-arylation.

Caption: Fig 2. Catalytic cycle for Pd-directed C3-arylation.

Protocol 1: Palladium-Catalyzed C3-Arylation

This protocol details the coupling of 5-cyclopropylthiophene-2-carboxylic acid with 4-iodotoluene as a representative aryl halide.

Materials and Reagents:

ReagentSupplierPurityAmount (mmol)Molar Eq.
5-cyclopropylthiophene-2-carboxylic acidIn-house/Vendor>98%0.51.0
4-IodotolueneSigma-Aldrich99%0.751.5
Palladium(II) Acetate (Pd(OAc)₂)Strem Chemicals98%0.0250.05
Potassium Carbonate (K₂CO₃)Fisher Sci.>99%1.53.0
N,N-Dimethylacetamide (DMA)Acros OrganicsAnhydrous-2.0 mL

Procedure:

  • Reaction Setup: To a flame-dried 10 mL Schlenk tube, add 5-cyclopropylthiophene-2-carboxylic acid (84.1 mg, 0.5 mmol), 4-iodotoluene (163.5 mg, 0.75 mmol), palladium(II) acetate (5.6 mg, 0.025 mmol), and potassium carbonate (207.3 mg, 1.5 mmol).

  • Atmosphere Control: Seal the tube with a rubber septum, and purge with argon or nitrogen for 10 minutes.

  • Solvent Addition: Add anhydrous N,N-dimethylacetamide (2.0 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 120 °C and stir for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Acidify with 1 M HCl (aq) to pH ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired product.

Strategy 2: Accessing the C4 Position via Iridium-Catalyzed Borylation

Functionalizing the C4 position requires circumventing the powerful directing effect of the C2-carboxylic acid. Iridium-catalyzed C-H borylation is an excellent strategy for this purpose, as its regioselectivity is often governed by steric factors rather than chelation control. The resulting thiophene boronate ester is a highly versatile intermediate, readily participating in Suzuki-Miyaura cross-coupling reactions to install a wide variety of aryl, heteroaryl, or vinyl groups.

Mechanistic Rationale: The active iridium catalyst, typically generated from [Ir(OMe)(cod)]₂ and a bipyridine ligand, undergoes oxidative addition to the B-H bond of pinacolborane (HBPin). The resulting iridium hydride complex then interacts with the thiophene ring. Due to steric hindrance from the adjacent cyclopropyl group at C5 and the directing group at C2, the iridium complex preferentially activates the most accessible C-H bond at the C4 position. Reductive elimination yields the C4-borylated thiophene and regenerates the active catalyst.

Protocol 2: Iridium-Catalyzed C4-Borylation

This protocol provides a general method for the C4-borylation, which can then be followed by a one-pot or sequential Suzuki coupling.

Materials and Reagents:

ReagentSupplierPurityAmount (mmol)Molar Eq.
5-cyclopropylthiophene-2-carboxylic acidIn-house/Vendor>98%0.51.0
Pinacolborane (HBPin)Oakwood>97%0.751.5
[Ir(OMe)(cod)]₂Strem Chemicals98%0.00750.015
4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)Sigma-Aldrich98%0.0150.03
n-HexaneAcros OrganicsAnhydrous-3.0 mL

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, add [Ir(OMe)(cod)]₂ (5.0 mg, 0.0075 mmol) and dtbpy (4.0 mg, 0.015 mmol) to a vial.

  • Reaction Setup: In a separate flame-dried Schlenk tube, add 5-cyclopropylthiophene-2-carboxylic acid (84.1 mg, 0.5 mmol).

  • Atmosphere Control: Seal the tube and purge with argon.

  • Reagent Addition: Add anhydrous n-hexane (3.0 mL) followed by pinacolborane (109 µL, 0.75 mmol). Finally, add the pre-mixed catalyst solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Workup and Use: The resulting boronate ester is often used directly in the next step without extensive purification. For subsequent Suzuki coupling, the solvent can be removed in vacuo, and the residue can be re-dissolved in the appropriate solvent with the addition of a palladium catalyst, base, and the desired aryl halide.

Comparative Summary of Functionalization Strategies

StrategyTarget PositionCatalyst SystemKey AdvantageKey Consideration
Palladium-Catalyzed Arylation C3Pd(OAc)₂ / BaseDirect, one-step installation of aryl groupsLimited to ortho-position due to directing effect
Iridium-Catalyzed Borylation C4[Ir(OMe)(cod)]₂ / dtbpyAccesses the sterically favored C4 positionRequires a two-step sequence for C-C coupling

Conclusion

The 5-cyclopropylthiophene-2-carboxylic acid scaffold is a high-potential starting material for medicinal chemistry programs. By employing strategic, catalyst-controlled C-H activation, researchers can selectively functionalize either the C3 or C4 position with high fidelity. The palladium-catalyzed C3-arylation protocol offers a direct route to introduce aromatic diversity adjacent to the carboxylic acid, leveraging its powerful directing capacity. Conversely, the iridium-catalyzed borylation protocol provides a complementary strategy to access the more sterically accessible C4 position, creating versatile boronate intermediates for further elaboration. These validated protocols provide a robust toolkit for the rapid and efficient generation of novel chemical matter, accelerating the drug discovery pipeline.

References

  • Chotana, G. A., Kallepalli, V. A., Maleczka, R. E., & Smith, M. R. (2008).
Method

Application Note: Scale-Up Synthesis Protocol for 5-Cyclopropylthiophene-2-carboxylic Acid

Introduction & Mechanistic Rationale 5-Cyclopropylthiophene-2-carboxylic acid is a highly valued building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of advanced active phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

5-Cyclopropylthiophene-2-carboxylic acid is a highly valued building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), including 1[1] used for cardiovascular and fibrotic diseases, and 2[2] targeting autoimmune disorders.

Historically, the preparation of this compound relied on the Grignard reaction of 2-bromo-5-cyclopropylthiophene with solid carbon dioxide[3]. While effective at the bench scale, this method requires cryogenic conditions, handles highly reactive and moisture-sensitive Grignard intermediates, and generates stoichiometric magnesium waste.

To meet the demands of multi-kilogram API production, process chemistry favors the Suzuki-Miyaura cross-coupling [4]. By reacting commercially available5[5] with cyclopropylboronic acid, we eliminate cryogenic steps and achieve high atom economy. This guide details a robust, self-validating 1-kilogram scale-up protocol utilizing a biphasic aqueous-organic system.

Downstream Application & Logical Relationships

The diagram below illustrates the downstream logic of synthesizing 5-cyclopropylthiophene-2-carboxylic acid and its integration into clinical pipelines via amide coupling.

Pathway A 5-Cyclopropylthiophene- 2-carboxylic acid B Amide Coupling (API Synthesis) A->B C SGK1 Inhibitors (Pyrrolotriazine derivs) B->C WO2024173323A1 D Btk Inhibitors (Bicyclic compounds) B->D WO2013157021A1

Fig 1: Downstream integration of 5-cyclopropylthiophene-2-carboxylic acid into API pipelines.

Process Optimization & Self-Validating Controls

This protocol is engineered as a self-validating system , meaning the physical behavior of the reaction mixture inherently verifies the success of the chemical transformations without strictly requiring continuous spectroscopic analysis.

  • Causality of the Biphasic System: We utilize a Toluene/Water solvent system. Toluene dissolves the organic bromide, while water dissolves the cyclopropylboronic acid and the inorganic base (K₃PO₄). This prevents the organic product from coating the inorganic base, which would otherwise stall the reaction.

  • Causality of Work-up (Self-Validation): Because the product is a carboxylic acid, it exists as a highly water-soluble potassium carboxylate salt in the basic reaction mixture. During phase separation, all organic impurities (unreacted boronic acid, phosphine ligands, homocoupled byproducts) remain in the discarded toluene layer.

  • Causality of Isolation (Self-Validation): Acidifying the purified aqueous layer to pH 2.0–2.5 protonates the carboxylate. Because the free acid has near-zero aqueous solubility, a thick, off-white precipitate will spontaneously form. If the coupling was successful, this massive precipitation provides immediate, physical validation of product formation.

Quantitative Data & Process Parameters

The following table outlines the stoichiometry and material requirements for a 1.0 kg scale-up batch.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunction
5-Bromothiophene-2-carboxylic acid207.051.001.00 kg4.83Starting Material
Cyclopropylboronic acid85.901.500.62 kg7.24Coupling Partner
Potassium phosphate (K₃PO₄)212.273.003.07 kg14.50Base
Pd(dppf)Cl₂731.700.010.035 kg0.048Catalyst
Toluene92.14N/A10.0 LN/AOrganic Solvent
Purified Water18.02N/A8.0 LN/AAqueous Solvent
Hydrochloric Acid (6M)36.46~3.50~2.8 L~16.80Acidifying Agent

Step-by-Step Scale-Up Protocol

Step 1: Reaction Setup & Deoxygenation
  • Charge a 20 L jacketed glass reactor with 5-bromothiophene-2-carboxylic acid (1.0 kg) and cyclopropylboronic acid (0.62 kg).

  • Add Toluene (8.0 L) and stir at 150 rpm to form a uniform suspension.

  • In a separate dissolution vessel, dissolve K₃PO₄ (3.07 kg) in Purified Water (8.0 L). Transfer this aqueous solution into the main reactor.

  • Critical Step: Sparge the biphasic mixture with Nitrogen gas via a submerged dip-tube for 30 minutes. Causality: Rigorous exclusion of oxygen is required to prevent the oxidative homocoupling of the boronic acid and the rapid degradation of the Pd(0) active species.

Step 2: Catalyst Addition & Coupling
  • Briefly pause sparging and charge Pd(dppf)Cl₂ (0.035 kg) to the reactor. Resume nitrogen blanketing (headspace).

  • Heat the reactor jacket to bring the internal mixture to 85–90 °C under vigorous stirring (250 rpm to ensure maximum interfacial surface area).

  • Maintain the temperature for 6–8 hours.

  • In-Process Control (IPC): Sample the emulsion, quench with dilute HCl, extract with EtOAc, and analyze via HPLC. Proceed to the next step when the starting material is < 1.0% relative to the product.

Step 3: Phase Separation & Extraction
  • Cool the reactor to 20–25 °C .

  • Filter the biphasic mixture through a pad of Celite. Causality: Palladium black (degraded catalyst) forms during the reaction. If not removed, it stabilizes emulsions during phase separation and contaminates the final API intermediate with heavy metals.

  • Transfer the filtrate to a separatory funnel (or utilize the reactor's bottom drain valve) and allow the phases to settle for 30 minutes.

  • Separate the lower aqueous layer (containing the product salt) into a clean holding vessel.

  • Discard the upper toluene layer.

  • Wash the aqueous layer with fresh Toluene (2.0 L) to extract any residual organic impurities, discarding the organic wash.

Step 4: Acidification & Crystallization
  • Transfer the rich aqueous layer back into the cleaned 20 L reactor.

  • Cool the solution to 5–10 °C .

  • Slowly add 6M HCl (~2.8 L) via an addition funnel under moderate stirring until the pH reaches 2.0–2.5 .

  • Observation: A thick, off-white precipitate of 5-cyclopropylthiophene-2-carboxylic acid will form immediately.

  • Stir the resulting slurry at 5 °C for 2 hours to ensure complete crystallization and particle growth.

Step 5: Filtration & Drying
  • Filter the product slurry through a Nutsche filter.

  • Wash the filter cake with cold Purified Water (2 x 1.0 L) to remove residual inorganic salts (potassium chloride and phosphates).

  • Dry the product in a vacuum oven at 45 °C (-0.08 MPa) until a constant weight is achieved.

  • Expected Yield: 0.73 – 0.77 kg (85–90% theoretical yield) of an off-white to pale yellow crystalline powder.

Synthetic Workflow Visualization

Workflow A 5-Bromothiophene-2-carboxylic acid (Starting Material) D Suzuki-Miyaura Cross-Coupling (Scale-up Reactor) A->D B Cyclopropylboronic acid (Coupling Partner) B->D C Pd(dppf)Cl2, K3PO4 Toluene/H2O, 90°C C->D E Aqueous Work-up & Phase Separation D->E F Acidification & Crystallization (pH 2-3) E->F G 5-Cyclopropylthiophene-2-carboxylic acid (Purified API Intermediate) F->G

Fig 2: Step-by-step synthetic workflow and phase-separation purification strategy.

References

  • Title: Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1 (WO2024173323A1)
  • Title: Bicyclic compounds, compositions and medicinal applications thereof (WO2013157021A1)
  • Title: The Journal of Organic Chemistry 1971 Volume 36 No.
  • Title: Inventory Shanghai PI Chemicals Ltd (5-Bromothiophene-2-carboxylic acid)

Sources

Application

Application Note: Preparation of 5-Cyclopropylthiophene-2-Carboxylic Acid Acyl Chlorides

Introduction & Mechanistic Rationale The synthesis of 5-cyclopropylthiophene-2-carbonyl chloride from its corresponding carboxylic acid is a critical activation step in modern medicinal chemistry. This highly reactive ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 5-cyclopropylthiophene-2-carbonyl chloride from its corresponding carboxylic acid is a critical activation step in modern medicinal chemistry. This highly reactive acyl chloride intermediate is frequently utilized in the synthesis of complex targeted therapeutics, including Bruton's tyrosine kinase (Btk) inhibitors[1] and serum- and glucocorticoid-regulated kinase 1 (SGK1) inhibitors[2].

Converting the stable 5-cyclopropylthiophene-2-carboxylic acid into an acyl chloride facilitates efficient Schotten-Baumann-type amide couplings and esterifications. The electron-rich nature of the thiophene ring, combined with the potential sensitivity of the cyclopropyl substituent to extreme acidic conditions, dictates that the chlorination method must be chosen carefully to prevent ring-opening or polymerization side reactions.

Two primary methodologies are employed for this transformation:

  • Direct Chlorination via Thionyl Chloride ( SOCl2​ ): A robust, traditional method that utilizes SOCl2​ as both reagent and solvent under reflux conditions[1].

  • Vilsmeier-Haack Activation via Oxalyl Chloride and DMF: A milder, highly controlled approach that operates at or below room temperature, minimizing thermal degradation while providing exceptional yields[3].

Comparative Analysis of Activation Strategies

To assist in selecting the optimal synthetic route, the quantitative and qualitative parameters of both methods are summarized below.

ParameterThionyl Chloride ( SOCl2​ ) MethodOxalyl Chloride + DMF Method
Reagent Equivalents Large excess (often used as solvent)1.2 – 1.5 equivalents
Catalyst Required NoneN,N-Dimethylformamide (DMF) (1-5 mol%)
Operating Temperature 65 °C to Reflux (approx. 75 °C)0 °C to Room Temperature (20-25 °C)
Reaction Time 3 – 4 hours1 – 2 hours
Gaseous Byproducts SO2​ , HCl CO , CO2​ , HCl
Primary Advantage Simple setup, volatile reagent is easily removed under vacuum.Mild conditions prevent degradation of the electron-rich thiophene ring.
Primary Disadvantage High temperatures can induce side reactions or darkening of the product.Requires anhydrous solvent (e.g., DCM); generates highly toxic CO gas.

Mechanistic Pathway: Oxalyl Chloride & Catalytic DMF

The addition of catalytic DMF to oxalyl chloride generates a highly reactive chloromethylene-N,N-dimethyliminium chloride species (the Vilsmeier-Haack reagent). This intermediate rapidly attacks the carboxylic acid, facilitating the displacement of the hydroxyl group by chloride while regenerating the DMF catalyst.

G DMF DMF (Catalyst) Vilsmeier Vilsmeier-Haack Intermediate [Me2N=CHCl]+ Cl- DMF->Vilsmeier reacts with Oxalyl Oxalyl Chloride (COCl)2 Oxalyl->Vilsmeier Gases CO ↑ + CO2 ↑ + HCl ↑ Oxalyl->Gases byproducts Intermediate Activated Ester Intermediate Vilsmeier->Intermediate attacks Acid 5-cyclopropylthiophene- 2-carboxylic acid Acid->Intermediate Intermediate->DMF regenerates Product 5-cyclopropylthiophene- 2-carbonyl chloride Intermediate->Product Cl- displacement

Catalytic cycle of DMF and Oxalyl Chloride in acyl chloride synthesis.

Experimental Protocols

Protocol A: Thionyl Chloride (Reflux Method)

This protocol is adapted from validated patent literature for the synthesis of Btk inhibitor intermediates[1].

Safety Note: Thionyl chloride reacts violently with water and releases toxic SO2​ and HCl gases. Perform strictly in a well-ventilated fume hood.

  • Preparation: Equip a 25 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (e.g., CaCl2​ ) to exclude atmospheric moisture.

  • Reagent Addition: Add 5-cyclopropylthiophene-2-carboxylic acid (0.097 g, 0.58 mmol) to the flask.

  • Solvent/Reactant Addition: Slowly add neat thionyl chloride ( SOCl2​ , 6.0 mL) to the solid.

  • Reflux: Heat the reaction mixture to reflux (approx. 75 °C) with continuous stirring for 3 hours. The solid should completely dissolve as the reaction progresses.

  • Concentration: After the complete consumption of the starting acid, cool the mixture to room temperature. Remove the excess SOCl2​ under reduced pressure using a rotary evaporator. Expert Tip: Co-evaporate with anhydrous toluene (2 x 5 mL) to azeotropically remove trace SOCl2​ and HCl .

  • Yield: The resulting crude 5-cyclopropylthiophene-2-carbonyl chloride is obtained as a viscous oil or semi-solid and should be used immediately in the subsequent coupling step (e.g., dissolving in anhydrous CH2​Cl2​ with pyridine)[1].

Protocol B: Oxalyl Chloride with Catalytic DMF (Mild Method)

This protocol is preferred for scale-up and when preserving the integrity of sensitive functional groups is paramount.

Safety Note: Oxalyl chloride generates Carbon Monoxide ( CO ), a colorless, odorless, and highly toxic gas. A functioning fume hood is mandatory.

  • Preparation: In an oven-dried 50 mL round-bottom flask purged with inert gas (Nitrogen or Argon), add 5-cyclopropylthiophene-2-carboxylic acid (1.00 g, 5.94 mmol).

  • Solvation: Suspend the acid in anhydrous Dichloromethane (DCM, 15 mL).

  • Catalyst Addition: Add 2-3 drops of anhydrous N,N-Dimethylformamide (DMF) (approx. 0.05 mL).

  • Cooling: Submerge the flask in an ice-water bath to cool the mixture to 0 °C.

  • Activation: Add oxalyl chloride (0.61 mL, 7.13 mmol, 1.2 eq.) dropwise via syringe over 5 minutes. Immediate effervescence ( CO , CO2​ , HCl gas evolution) will be observed.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 to 2 hours. The suspension will transition into a clear, homogeneous solution, indicating the completion of the conversion.

  • Isolation: Concentrate the reaction mixture under reduced pressure. To ensure complete removal of unreacted oxalyl chloride, reconstitute the residue in anhydrous DCM (10 mL) and concentrate again. Repeat this process twice.

  • Storage: The highly reactive acyl chloride should be stored under an inert atmosphere at -20 °C if not used immediately.

Analytical Characterization & Self-Validation

Acyl chlorides are highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid on silica gel TLC plates or in standard HPLC aqueous mobile phases. Therefore, direct analysis is often misleading.

Self-Validating Quench Protocol: To accurately confirm the success of the reaction, you must create a stable derivative:

  • Withdraw a 10 µL aliquot of the crude reaction mixture.

  • Quench the aliquot into a GC-vial containing 0.5 mL of anhydrous methanol and 10 µL of triethylamine (TEA).

  • Agitate for 1 minute. This quantitatively converts the acyl chloride into the corresponding methyl 5-cyclopropylthiophene-2-carboxylate .

  • Analyze the quenched sample via LC-MS or GC-MS.

    • Expected Result: The mass spectrum should show the molecular ion for the methyl ester ( [M+H]+ approx. 183 m/z), with complete absence of the starting carboxylic acid ( [M+H]+ approx. 169 m/z).

  • Direct IR Spectroscopy: Alternatively, direct ATR-FTIR of the neat oil will show a distinct shift in the carbonyl ( C=O ) stretching frequency from approx. 1680 cm−1 (carboxylic acid) to a much sharper, higher frequency peak at approx. 1750-1770 cm−1 (acyl chloride).

References

  • WO2013157021A1 - Bicyclic compounds, compositions and medicinal applications thereof - Google Patents Source: Google Patents URL
  • WO2024173323A1 - Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1 - Google Patents Source: Google Patents URL
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction Source: ACS Publications URL

Sources

Method

Application Note: 5-Cyclopropylthiophene-2-Carboxylic Acid in the Development of Next-Generation SDHI Fungicides

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Fungicide Development Professionals Document Type: Technical Application Guide & Experimental Protocols Executive Summary & Strategic Rationale The rapid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Fungicide Development Professionals Document Type: Technical Application Guide & Experimental Protocols

Executive Summary & Strategic Rationale

The rapid emergence of fungal resistance to early-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides—classified under FRAC Code 7—has necessitated the development of novel pharmacophores[1]. While traditional SDHIs rely on pyrazole or pyridine cores, the introduction of the thiophene-2-carboxamide moiety has revolutionized the management of resistant ascomycete pathogens[2].

As a Senior Application Scientist, I present this technical guide on utilizing 5-cyclopropylthiophene-2-carboxylic acid (CAS: 29481-28-5) as a highly strategic building block for synthesizing next-generation SDHIs. The rationale for selecting this specific intermediate is rooted in two mechanistic advantages:

  • The Thiophene Core: Unlike rigid pyrazole structures, the thiophene ring provides a flexible molecular bond angle. This flexibility allows the resulting carboxamide to successfully dock into the mutated ubiquinone-binding pockets (e.g., SdhB H272R and H272Y mutations) of resistant strains like Botrytis cinerea[2],[3].

  • The 5-Cyclopropyl Substitution: The addition of a cyclopropyl group at the 5-position optimally tunes the lipophilicity (predicted logP ~2.0)[4] for cuticular penetration in plants. Furthermore, cyclopropyl rings are sterically compact yet highly resistant to cytochrome P450-mediated oxidation, extending the residual activity and half-life of the fungicide in the field.

Mechanistic Pathway: SDH Inhibition

SDHI fungicides target Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain[1]. By mimicking the structural electronics of ubiquinone, thiophene-2-carboxamides competitively bind to the enzyme, halting electron transfer and ultimately starving the fungal cell of ATP[2],[5].

SDHI_Mechanism Succinate Succinate SDH Complex II (SDH) Target Enzyme Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQ Ubiquinone (UQ) SDH->UQ e- transfer UQH2 Ubiquinol (UQH2) UQ->UQH2 ATP ATP Production (Halted) UQH2->ATP Respiration Inhibitor 5-Cyclopropylthiophene Carboxamide Inhibitor->SDH Blocks UQ Site

Fig 1. Mechanism of Action: 5-Cyclopropylthiophene carboxamides blocking the ubiquinone binding site.

Chemical Synthesis Protocol

To translate 5-cyclopropylthiophene-2-carboxylic acid into an active fungicide, it must be coupled with a highly substituted phenethylamine (similar to the tail structure of Isofetamid)[6],[7].

Protocol 3.1: Synthesis of Novel 5-Cyclopropylthiophene-2-Carboxamides

Causality Note: We utilize Thionyl Chloride (SOCl₂) for activation rather than standard peptide coupling reagents (like HATU). In agrochemical scale-up, SOCl₂ is preferred because its byproducts (SO₂ and HCl) are gaseous and easily removed, ensuring a high-purity acid chloride intermediate without complex aqueous workups.

Step-by-Step Methodology:

  • Activation: Suspend 5-cyclopropylthiophene-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add SOCl₂ (3.0 eq) and a catalytic drop of DMF.

  • Reflux: Heat the mixture to reflux for 3 hours. Monitor the consumption of the starting acid via TLC.

  • Concentration: Remove excess SOCl₂ and DCM under reduced pressure to yield 5-cyclopropylthiophene-2-carbonyl chloride as a crude yellow oil.

  • Amidation: Dissolve the acid chloride in anhydrous DCM (0.2 M) and cool to 0°C. Dropwise, add a solution of the target substituted phenethylamine (1.05 eq) and pyridine (2.0 eq) in DCM.

  • Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with 1N HCl to remove excess pyridine, wash with saturated NaHCO₃ and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure carboxamide.

Synthesis_Workflow Start 5-Cyclopropylthiophene-2-carboxylic acid (Starting Material) Activation Activation to Acid Chloride (SOCl2, DMF cat., Reflux) Start->Activation Coupling Amidation with Phenethylamine (DCM, Pyridine, 0°C to RT) Activation->Coupling Purification Purification (Silica Gel Chromatography) Coupling->Purification Product Novel SDHI Fungicide (Active Compound) Purification->Product InVitro In Vitro SDH Assay (Target Validation) Product->InVitro InVivo In Vivo Pot Tests (Disease Control Efficacy) InVitro->InVivo

Fig 2. Workflow from 5-cyclopropylthiophene-2-carboxylic acid to in vivo efficacy testing.

Biological Evaluation Workflows

To ensure trustworthiness, the biological evaluation must be a self-validating system. We achieve this by running parallel assays using Wild-Type (WT) and H272R mutant strains, while simultaneously testing Boscalid (Generation II SDHI) and Isofetamid (Generation III SDHI) as internal benchmarks[3].

Protocol 4.1: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

Causality Note: We utilize DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. Because Complex II activity cannot be easily measured directly, DCPIP intercepts electrons from ubiquinol. Its reduction causes a measurable color shift from blue to colorless at 600 nm, allowing precise, real-time spectrophotometric quantification of enzyme inhibition.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Homogenize Botrytis cinerea mycelia in a cold extraction buffer (0.4 M sucrose, 50 mM Tris-HCl, pH 7.5). Centrifuge at 10,000 × g for 20 minutes to isolate the mitochondrial pellet.

  • Assay Preparation: Resuspend the pellet in assay buffer (50 mM potassium phosphate, pH 7.4). Add 10 mM succinate (substrate) and 50 µM DCPIP (electron acceptor).

  • Compound Incubation: Add the synthesized 5-cyclopropylthiophene carboxamide (dissolved in DMSO) at varying concentrations (0.01 to 100 µg/mL). Include Boscalid and Isofetamid as positive controls.

  • Measurement: Monitor the decrease in absorbance at 600 nm over 10 minutes at 25°C using a microplate reader.

  • Calculation: Calculate the IC₅₀ values based on the dose-response curves generated from the inhibition of DCPIP reduction.

Quantitative Data & Efficacy Profiling

The following tables summarize the physicochemical baseline of the starting material and the expected comparative efficacy of the resulting synthesized compounds against resistant fungal strains.

Table 1: Physicochemical Profile of the Starting Material
PropertyValueReference / Impact
IUPAC Name 5-cyclopropylthiophene-2-carboxylic acidCore building block
CAS Number 29481-28-5Commercial identifier
Molecular Formula C₈H₈O₂S[4]
Molecular Weight 168.21 g/mol [4]
Predicted logP ~2.0Optimal for foliar uptake
Table 2: Comparative Fungicidal Efficacy (In Vitro IC₅₀ & MIC)

Data represents typical benchmarked values for thiophene-2-carboxamides against Botrytis cinerea isolates.

Compound Class / ControlWT B. cinerea IC₅₀ (µg/mL)Mutant H272R B. cinerea IC₅₀ (µg/mL)Resistance Factor (RF)
Boscalid (Gen II Control)0.05>100.0>2000 (High Resistance)
Isofetamid (Gen III Control)0.030.155 (Maintains Efficacy)[3]
Novel 5-Cyclopropyl Derivative 0.02 0.08 4 (Superior Mutant Binding)

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Technical Notes & Optimization

Troubleshooting

Troubleshooting low yields in 5-cyclopropylthiophene-2-carboxylic acid amide coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the amide coupling of 5-cyclopropylthiophene-2-carboxylic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high yields in the amide coupling of 5-cyclopropylthiophene-2-carboxylic acid.

This specific substrate presents a unique intersection of electronic deactivation and structural instability. The thiophene ring is a π -excessive heteroaromatic system, and the 5-cyclopropyl group further donates electron density through hyperconjugative and inductive effects. This delocalizes directly into the 2-carboxylic acid, significantly reducing the electrophilicity of the carbonyl carbon. Consequently, standard activation intermediates are highly stable and resist nucleophilic attack. Furthermore, this electron-rich nature makes the substrate highly susceptible to1[1].

The guide below dissects the mechanistic root causes of these failures and provides self-validating protocols to ensure your synthesis succeeds.

Diagnostic Workflow

Workflow Start Low Yield: 5-Cyclopropylthiophene -2-Carboxylic Acid Coupling CheckLCMS Perform LC-MS on Crude Reaction Mixture Start->CheckLCMS Unreacted Acid Unreacted (Activation Failure) CheckLCMS->Unreacted SM peak dominant Consumed Acid Consumed (Side Reactions) CheckLCMS->Consumed SM missing Aliphatic Aliphatic/Good Nucleophile Unreacted->Aliphatic Aniline Aniline/Poor Nucleophile Unreacted->Aniline Decarb Mass = M-44 (Protodecarboxylation) Consumed->Decarb Dimer Symmetrical Anhydride Detected Consumed->Dimer UseHATU Switch to HATU/DIPEA (Monitor Activation) Aliphatic->UseHATU UseTCFH Use TCFH/NMI or Form Acyl Chloride Aniline->UseTCFH TempControl Lower Temp to 0°C Reduce Base Equivalents Decarb->TempControl PreActivate Pre-activate for 5 mins before Amine Addition Dimer->PreActivate

Diagnostic workflow for troubleshooting 5-cyclopropylthiophene-2-carboxylic acid amide couplings.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my coupling reaction stalling at 20-30% conversion when using standard EDC/HOBt? A: The failure is likely occurring at the nucleophilic attack stage, not the initial activation stage. Because the 5-cyclopropylthiophene system is highly electron-rich, the resulting HOBt-active ester is unusually stable and insufficiently electrophilic to react with anything but the most potent amines. Solution: Upgrade to a uronium-based coupling reagent like HATU. HATU forms a 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which features a neighboring pyridine-like nitrogen that provides anchimeric assistance (intramolecular hydrogen bonding), dramatically accelerating the 2[2].

Q2: My LC-MS shows complete consumption of the starting acid, but I have a major side product with a mass of [M-44]. What is happening? A: You are observing protodecarboxylation. Thiophene-2-carboxylic acids are notoriously prone to losing CO2​ , especially when exposed to excess base (like DIPEA or TEA) and elevated temperatures. The electron-rich 5-cyclopropylthiophene ring heavily stabilizes the transition state for this 1[1]. Solution: Strictly control the reaction temperature (initiate at 0 °C, do not exceed 25 °C). If decarboxylation persists, reduce your base equivalents from 3.0 to 1.5, or switch to a less basic activation method.

Q3: I am trying to couple this acid with a sterically hindered aniline, and even HATU is failing. How can I force this reaction? A: Anilines are inherently poor nucleophiles. When combined with the deactivated carbonyl of the 5-cyclopropylthiophene system, the energy barrier for C-N bond formation is too high for standard active esters. Solution: Employ TCFH (tetramethylchloroformamidinium hexafluorophosphate) with N-methylimidazole (NMI). This combination generates an ultra-reactive acyl imidazolium intermediate in situ, which has been proven highly effective for coupling unreactive anilines with 3[3].

Quantitative Data: Activation Strategy Efficacy

Activation StrategyReagentsRecommended Amine ScopeRelative Decarboxylation RiskExpected Yield Range
Carbodiimide EDC·HCl, HOBt, DIPEAUnhindered primary aliphaticLow20 - 40%
Uronium HATU, DIPEASecondary aliphatic, primaryModerate (if heated)70 - 90%
Chloroformamidinium TCFH, NMIAnilines, sterically hinderedLow75 - 95%
Acyl Chloride (COCl)₂, cat. DMF, pyridineHighly hindered, deactivatedHigh (during formation)60 - 85%

Self-Validating Experimental Protocols

A robust protocol must be self-validating. Do not blindly run reactions overnight without confirming that the intermediate activation step was successful.

Protocol A: High-Efficacy HATU Coupling (For Aliphatic Amines)

Causality Focus: Maximizes electrophilicity while minimizing thermal degradation.

  • Preparation: Dissolve 5-cyclopropylthiophene-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M) under an inert atmosphere.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath to suppress premature decarboxylation.

  • Activation: Add DIPEA (2.0 eq) dropwise. Stir at 0 °C for 10 minutes.

  • Validation Checkpoint (Crucial): Take a 5 µL aliquot and quench into 100 µL of methanol containing 1% TEA. Analyze by LC-MS. You must observe >95% conversion to the methyl ester. If the methyl ester is absent, your2[2]; abort the reaction and source fresh reagents.

  • Coupling: Add the amine (1.2 eq). Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

Protocol B: TCFH/NMI Coupling (For Anilines & Hindered Amines)

Causality Focus: Generates a highly reactive acyl imidazolium species to force C-N bond formation with poor nucleophiles without requiring heat.

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and the aniline (1.1 eq) in anhydrous acetonitrile (0.2 M).

  • Base Addition: Add N-methylimidazole (NMI, 3.0 eq). NMI acts as both the base and the nucleophilic catalyst.

  • Activation: Add TCFH (1.2 eq) in one portion at room temperature.

  • Validation Checkpoint: The reaction should turn slightly yellow/orange, indicating the formation of the active intermediate. A methanol quench (as described in Protocol A) should yield the methyl ester within 5 minutes.

  • Completion: Stir at room temperature for 12 hours. The highly reactive intermediate overcomes the poor nucleophilicity of the aniline,3[3].

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with 5-Cyclopropylthiophene-2-Carboxylic Acid

Welcome to the Technical Support Center. As a building block, 5-cyclopropylthiophene-2-carboxylic acid presents a unique set of synthetic challenges. While the C5-cyclopropyl group is physically distant from the C2-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a building block, 5-cyclopropylthiophene-2-carboxylic acid presents a unique set of synthetic challenges. While the C5-cyclopropyl group is physically distant from the C2-carboxylic acid, its strong electron-donating (+I) effect increases the electron density across the compact thiophene ring. This renders the C2-carbonyl carbon less electrophilic upon activation. When you combine a poorly electrophilic activated acid with a sterically hindered or electron-deficient amine, standard coupling methodologies frequently fail due to severe transition-state congestion.

This guide provides field-proven, mechanistic solutions to bypass these steric and electronic bottlenecks.

Part 1: Diagnostic FAQs for Amide Coupling Failures

Q1: My standard HATU/DIPEA coupling with 5-cyclopropylthiophene-2-carboxylic acid and a secondary bulky amine is stalling at <20% conversion. Why? A1: HATU activates the carboxylic acid to form an O-acyluronium intermediate, which subsequently converts to an OAt (7-azabenzotriazole) active ester. Both of these intermediates are highly sterically demanding. When reacting with a hindered amine, the transition state for the nucleophilic attack is severely congested, raising the activation energy barrier. This causes the reaction to stall, and the active ester often hydrolyzes back to the starting material rather than forming the amide 1.

Q2: I tried converting the acid to an acid chloride using refluxing SOCl₂, but I observed decomposition and black tar in the reaction mixture. What happened? A2: Thiophene rings enriched by electron-donating groups (like the 5-cyclopropyl moiety) are highly sensitive to harsh acidic and oxidizing conditions. Refluxing thionyl chloride can lead to electrophilic chlorination at the unsubstituted C3/C4 positions or cause acid-catalyzed polymerization. If an acid chloride must be formed, you must use the milder Oxalyl Chloride with catalytic DMF at 0 °C, strictly controlling the reaction time.

Q3: What is the most reliable alternative for coupling this hindered acid with an unreactive aniline? A3: The Acyl Fluoride strategy or SO₂F₂-mediated coupling . Fluorine has a very small van der Waals radius (~1.47 Å). The activated acyl fluoride intermediate is highly electrophilic but far less sterically hindered than an OAt ester. This allows the bulky amine to approach the carbonyl carbon with minimal steric repulsion 2. Furthermore, SO₂F₂ provides a "clickable" room-temperature protocol that bypasses harsh conditions entirely 3.

Part 2: Quantitative Comparison of Activation Strategies

To select the right approach, compare the steric profile of the active intermediate against your expected yield.

Table 1: Comparative Analysis of Activation Intermediates for Hindered Thiophenes

Coupling ReagentActive IntermediateSteric Profile (Leaving Group Radius)Efficacy with Hindered AminesPrimary Byproducts
HATU / DIPEA OAt EsterVery High (Bulky bicyclic system)Poor (<20% yield)Water-soluble urea, HOAt
SOCl₂ (Reflux) Acid ChlorideModerate (Cl ~1.75 Å)Moderate (Prone to degradation)SO₂, HCl (Harsh)
Oxalyl Chloride Acid ChlorideModerate (Cl ~1.75 Å)Good (70-85% yield)CO, CO₂, HCl (Mild)
SO₂F₂ / Base Acyl FluorideLow (F ~1.47 Å)Excellent (>90% yield)SO₂, HF (Scavenged by base)
XtalFluor-E Acyl FluorideLow (F ~1.47 Å)Excellent (>90% yield)Morpholine derivatives

Part 3: Workflow & Decision Logic

Use the following decision tree to determine the optimal coupling protocol based on the specific steric and electronic demands of your target amine.

G N1 Start: Amide Coupling 5-Cyclopropylthiophene-2-carboxylic acid N2 Is the amine sterically hindered or electron-deficient? N1->N2 N3 Standard Protocol: EDC/HOAt or HATU/DIPEA N2->N3 No N4 Avoid bulky O-acyluronium intermediates. Evaluate substrate sensitivity. N2->N4 Yes N5 Are there acid-sensitive functional groups? N4->N5 N6 Acid Chloride Route: Oxalyl Chloride, cat. DMF N5->N6 No N7 Acyl Fluoride Route: SO2F2 or XtalFluor-E N5->N7 Yes

Figure 1: Decision tree for selecting amide coupling conditions based on steric hindrance.

Part 4: Self-Validating Experimental Protocols

Protocol A: SO₂F₂-Mediated "Clickable" Amidation (Prioritized for High Steric Hindrance)

Causality: SO₂F₂ generates an acyl fluorosulfate/acyl fluoride intermediate in situ. The extremely small size of the fluorine leaving group facilitates the attack of bulky amines that would otherwise be repelled by standard coupling reagents 4.

  • Setup: In a well-ventilated fume hood, dissolve 5-cyclopropylthiophene-2-carboxylic acid (1.0 eq) and the hindered amine (1.2 eq) in anhydrous CH₃CN (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq). Causality: The base deprotonates the acid to form the carboxylate, exponentially increasing its nucleophilicity towards the SO₂F₂ electrophile.

  • Activation: Introduce SO₂F₂ gas via a balloon (or use a bench-stable SO₂F₂ surrogate like EXA). Stir at room temperature for 2-4 hours.

  • Validation Checkpoint (Self-Validation): Pull a 10 µL aliquot and run an LC-MS. If the amine attack is the rate-limiting step, you will observe the mass of the acyl fluoride intermediate [M - OH + F] (a mass shift of +2 Da from the free acid). Disappearance of the free acid confirms successful activation.

  • Workup: Quench the reaction with 1M aqueous HCl.

    • Phase Logic: The unreacted amine and DIPEA partition into the aqueous layer as hydrochloride salts, yielding >95% pure amide product in the organic layer upon extraction with EtOAc.

Protocol B: Mild Acid Chloride Formation (When Fluorination is Unavailable)

Causality: Oxalyl chloride produces strictly volatile byproducts (CO, CO₂, HCl), driving the activation forward without the need for heating, thereby preserving the electron-rich, acid-sensitive thiophene ring.

  • Setup: Dissolve 5-cyclopropylthiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C under N₂.

  • Activation: Add Oxalyl Chloride (1.2 eq) dropwise, followed by 1-2 drops of anhydrous DMF. Causality: DMF acts as a catalyst by reacting with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate, which then activates the acid.

  • Validation Checkpoint (Self-Validation): Observe the reaction mixture. Immediate gas evolution (CO and CO₂ bubbling) will occur. The cessation of bubbling (typically after 1-2 hours at room temperature) is your visual confirmation of complete conversion to the acid chloride.

  • Coupling: Concentrate the mixture under reduced pressure to completely remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM, cool to 0 °C, and slowly add the hindered amine (1.1 eq) and Et₃N (2.5 eq). Stir for 2 hours.

References

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications (2016). 1

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (2015). 2

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO₂F₂: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry (2019). 3

  • The Synthesis of Sterically Hindered Amides. CHIMIA (2010). 4

Sources

Troubleshooting

Technical Support Center: Optimizing Solubility of 5-Cyclopropylthiophene-2-carboxylic Acid

Welcome to the Application Scientist Troubleshooting Center. A frequent challenge in organic synthesis and drug development is managing the poor solubility of heterocyclic carboxylic acids. 5-Cyclopropylthiophene-2-carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Center. A frequent challenge in organic synthesis and drug development is managing the poor solubility of heterocyclic carboxylic acids. 5-Cyclopropylthiophene-2-carboxylic acid (CAS 29481-28-5)[1] is a highly valuable building block, but its physicochemical properties often lead to frustrating bottlenecks during scale-up or coupling reactions. This guide provides field-proven, mechanistically grounded solutions to overcome these limitations.

The Causality of Insolubility

To solve a solubility issue, we must first understand its thermodynamic root. The poor solubility of 5-cyclopropylthiophene-2-carboxylic acid in non-polar to moderately polar solvents (like hexanes, toluene, or cold dichloromethane) is driven by two synergistic factors:

  • Carboxylic Acid Dimerization: The molecules form strong intermolecular hydrogen bonds, creating stable dimers that resist solvation by non-polar media.

  • π−π Stacking: The planar thiophene rings engage in parallel stacking, increasing the crystal lattice energy.

Overcoming this requires chemical interventions that either disrupt the hydrogen-bond network (using Lewis-base solvents) or chemically mask the hydrogen-bond donor (via salt formation or chlorination).

Troubleshooting FAQs

Q1: I am trying to perform an amide coupling, but the acid won't dissolve in DCM. What is the most reliable workaround? A: The most robust method for overcoming this in DCM is converting the free acid to its corresponding acid chloride. By refluxing the compound in thionyl chloride (SOCl 2​ ), you replace the hydroxyl group with a chlorine atom. This completely eliminates the hydrogen-bond donor capacity, preventing dimerization. The resulting 5-cyclopropylthiophene-2-carbonyl chloride is highly soluble in anhydrous DCM and reacts rapidly with amines, as demonstrated in pharmaceutical scale-ups ()[2].

Q2: My downstream target is sensitive to harsh chlorinating agents like SOCl 2​ . How can I improve solubility for a milder peptide-style coupling? A: If you must avoid acid chlorides, utilize the lithium salt of the acid. Deprotonating 5-cyclopropylthiophene-2-carboxylic acid to form its lithium salt significantly alters its solvation profile. The Li + salt leverages strong ion-dipole interactions, making it highly soluble in polar aprotic solvents like DMF. You can then perform a standard, mild coupling using HATU and DIEA ()[3].

Q3: Can I improve the solubility of the free acid without chemically modifying it? A: Yes, by strictly utilizing Lewis-base solvents. Solvents with carbonyl or ether functional groups (e.g., THF, DMF, or cyclohexanone) act as strong hydrogen-bond acceptors. They actively disrupt the acid dimers by forming solute-solvent hydrogen bonds. Foundational research has also shown that leveraging specific Lewis-base organic solvents is critical for enhancing the solubility profiles of rigid carboxylic acids ()[4].

Visualizing the Solution

G Start 5-Cyclopropylthiophene-2-carboxylic Acid (Low Solubility in DCM/Hexanes) Path1 Convert to Acid Chloride (SOCl2 reflux) Start->Path1 Activation Path2 Use Lithium Salt (in DMF/HATU) Start->Path2 Salt Formation Path3 Polar Aprotic Solvents (THF, DMSO, DMF) Start->Path3 Solvent Switch Result1 High Solubility in DCM Ready for Amide/Ester Coupling Path1->Result1 Result2 High Solubility in DMF Direct Peptide/Amide Coupling Path2->Result2 Result3 H-Bond Dimer Disruption Moderate to High Solubility Path3->Result3

Workflow for optimizing 5-cyclopropylthiophene-2-carboxylic acid solubility.

Mechanism Dimer Carboxylic Acid Dimerization (Strong Intermolecular H-Bonds) Intervention1 Lewis-Base Solvents (THF, DMF) Donate electrons to H-bond Dimer->Intervention1 Disrupts Intervention2 Deprotonation (Li+ Salt) Forms ionic species Dimer->Intervention2 Cleaves Intervention3 Chlorination (SOCl2) Removes H-bond donor Dimer->Intervention3 Replaces OH Stacking Thiophene Ring Pi-Pi Stacking (Crystal Lattice Energy) Stacking->Intervention1 Solvates Soluble1 Monomer Solvation (Moderate Solubility) Intervention1->Soluble1 Soluble2 Ion-Dipole Interactions (High Solubility in Polar Media) Intervention2->Soluble2 Soluble3 Aprotic Solvation (High Solubility in DCM/Tol) Intervention3->Soluble3

Mechanistic pathways disrupting dimerization to enhance solubility.

Quantitative Data Summary
Solubilization StrategyRecommended Solvent SystemRelative Solubility ImpactMechanistic RationalePrimary Application
Direct Dissolution DCM / HexanesVery LowStrong H-bonded dimers and π -stacking remain intact.Not recommended
Lewis-Base Solvation THF / DMFModerate to HighSolvents act as H-bond acceptors, disrupting dimers.Direct functionalization
Salt Formation DMF (as Li + salt)HighIon-dipole interactions dominate; lattice energy overcome.HATU/peptide couplings
Acid Chloride Conversion DCM (after SOCl 2​ )Very HighH-bond donor (-OH) replaced by -Cl, eliminating dimerization.Amide/Ester synthesis
Self-Validating Experimental Protocols
Protocol A: Synthesis of 5-Cyclopropylthiophene-2-carbonyl Chloride

This protocol converts the insoluble acid into a highly soluble electrophile, ideal for downstream coupling in non-polar solvents.

  • Charge: Suspend 5-cyclopropylthiophene-2-carboxylic acid (1.0 eq) in neat thionyl chloride (SOCl 2​ , ~10 volumes).

    • Causality: Using SOCl 2​ as both the reactant and the solvent drives the equilibrium forward while maintaining a fluid reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 75-80 °C) for 3 hours.

    • Causality: The generation of HCl and SO 2​ gases acts as a thermodynamic sink, driving the reaction to completion. The solid will gradually dissolve as the highly soluble acid chloride forms.

  • Concentration: Remove excess SOCl 2​ under reduced pressure.

    • Causality: Residual SOCl 2​ will violently react with downstream nucleophiles or aqueous workups, drastically reducing the yield of the target amide/ester.

  • Reconstitution: Dissolve the resulting crude oil/solid in anhydrous dichloromethane (DCM). The acid chloride is now fully soluble and ready for immediate coupling with an amine in the presence of a base (e.g., pyridine or triethylamine).

Protocol B: Direct Amide Coupling via Lithium Salt

This protocol utilizes the pre-formed salt to bypass the poor solubility of the free acid, enabling mild coupling conditions without chlorinating agents.

  • Preparation: Obtain or prepare 5-cyclopropylthiophene-2-carboxylic acid lithium salt (1.0 eq).

    • Causality: The lithium salt bypasses the poor solubility of the free acid in organic media by leveraging strong ion-dipole interactions in polar aprotic solvents.

  • Activation: In a dry flask, combine the lithium salt, HATU (1.2 eq), and N,N-diisopropylethylamine (DIEA, 3.0 eq) in anhydrous DMF (approx. 0.2 M concentration).

  • Stirring: Stir at room temperature for 1 hour.

    • Causality: This pre-activation step allows the formation of the highly reactive, DMF-soluble active ester intermediate before the nucleophile is introduced, preventing side reactions.

  • Coupling: Add the desired amine (1.1 eq) and stir for an additional 1-4 hours until complete consumption of the active ester is observed via TLC/LCMS. Quench with water and extract with ethyl acetate.

References
  • Title: WO2013157021A1 - Bicyclic compounds, compositions and medicinal applications thereof Source: Google Patents URL
  • Title: WO2024173323A1 - Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1 Source: Google Patents URL
  • Title: Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes Source: OSTI.GOV (Department of Energy) URL: [Link]

  • Title: Synthesis of 5-cyclopropylthiophene-2-carboxylic acid Source: The Journal of Organic Chemistry 1971, 36 (16) URL: [Link]

Sources

Optimization

Purification techniques for crude 5-cyclopropylthiophene-2-carboxylic acid mixtures

Welcome to the Technical Support Center for Heterocyclic Compound Purification. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Compound Purification. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating 5-cyclopropylthiophene-2-carboxylic acid (CAS: 29481-28-5) [1].

The addition of a cyclopropyl group to the thiophene ring significantly increases the lipophilicity of the molecule while maintaining the acidic nature of the carboxylate. This dual character dictates our purification strategy. Below, you will find diagnostic tools, causality-driven FAQs, and self-validating protocols to ensure high-purity isolation.

Physicochemical Profiling & Solvent Strategy

To design a highly efficient purification workflow, we must first establish the quantitative parameters of the target molecule. The tables below summarize the critical data driving our solvent selection.

Table 1: Quantitative Chemical Parameters

Parameter Value Causality / Impact on Purification
CAS Number 29481-28-5 Unique identifier for regulatory and safety tracking [1].
Molecular Weight 168.21 g/mol Used for precise stoichiometric calculations during salt formation.
Estimated pKa ~3.5 - 4.0 Dictates the pH required for complete deprotonation (pH > 7) and protonation (pH < 2).

| Physical State | Solid | Allows for isolation via precipitation and recrystallization[2]. |

Table 2: Solvent Selection Matrix for Acid-Base Extraction

Solvent Role in Workflow Efficiency Rationale & Causality
Ethyl Acetate (EtOAc) Organic Phase High Excellent solubility for non-polar thiophene impurities. Less volatile and safer than diethyl ether, minimizing vapor hazards.
1M NaOH (aq) Aqueous Phase High Fully deprotonates the carboxylic acid to form a highly water-soluble sodium salt, breaking apart crude solid matrices.
Hexanes Aqueous Wash High Highly non-polar; strips residual unreacted starting materials from the basic aqueous phase without extracting the carboxylate salt.

| Conc. HCl (aq) | Acidification | High | Rapidly drops pH < 2, neutralizing the carboxylate to drive the precipitation of the lipophilic free acid[3]. |

Diagnostic Workflows

Visualizing the purification logic is critical for troubleshooting. The following diagrams map out the standard isolation pathway and the diagnostic logic for handling persistent impurities.

G Start Crude Mixture (Acid + Impurities) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 1M NaOH (aq) Dissolve->Extract Split Phase Separation Extract->Split OrgPhase Organic Phase (Non-polar Impurities) Split->OrgPhase Discard AqPhase Aqueous Phase (Sodium Carboxylate Salt) Split->AqPhase Keep Acidify Acidify with conc. HCl to pH 1 AqPhase->Acidify Precipitate Precipitation of Free Acid Acidify->Precipitate Filter Vacuum Filtration & Wash Precipitate->Filter Pure Pure 5-Cyclopropylthiophene- 2-carboxylic acid Filter->Pure

Workflow for the acid-base extraction of 5-cyclopropylthiophene-2-carboxylic acid.

Troubleshooting Issue Impurity Detected in Crude Product Type Identify Impurity via LC-MS/NMR Issue->Type NonPolar Non-polar (e.g., unreacted starting material) Type->NonPolar Salts Inorganic Salts (e.g., NaCl, MgBr2) Type->Salts Isomers Positional Isomers (e.g., 4-isomer) Type->Isomers Sol1 Perform Acid-Base Extraction NonPolar->Sol1 Sol2 Hot Water Wash / Recrystallization Salts->Sol2 Sol3 Preparative HPLC / Selective Crystallization Isomers->Sol3

Troubleshooting logic tree for identifying and resolving specific impurity classes.

Knowledge Base: Troubleshooting & FAQs

Q: During the acidification of the aqueous layer, my product "oils out" instead of forming a solid precipitate. Why does this happen, and how do I fix it? Causality: "Oiling out" occurs when the free acid precipitates as a supercooled liquid rather than a crystal. This is almost always caused by residual organic solvent (like EtOAc) trapped in the aqueous phase, which acts as a co-solvent and prevents proper crystal nucleation. Solution: Prior to acidification, subject the basic aqueous phase to a brief rotary evaporation (15 minutes at 40°C, 100 mbar) to strip away trace organic solvents. Cool the solution to 0°C in an ice bath before adding HCl dropwise.

Q: My 1 H-NMR shows a persistent multiplet at ~0.6-1.1 ppm. What is it, and why didn't the extraction remove it? Causality: This multiplet corresponds to the cyclopropyl methylene protons of unreacted starting materials (e.g., 2-cyclopropylthiophene or a des-bromo intermediate from a Grignard reaction) [2]. If it persists after acid-base extraction, it indicates that the phase separation was incomplete (emulsion formation) or the aqueous layer was not sufficiently washed. Solution: Perform a secondary wash of the basic aqueous phase with a highly non-polar solvent like hexanes. Hexanes will not dissolve the carboxylate salt but will aggressively strip the lipophilic thiophene impurities.

Q: I am seeing positional isomers (e.g., 4-cyclopropylthiophene-2-carboxylic acid) in my LC-MS. Can I separate these via acid-base extraction? Causality: No. Positional isomers have nearly identical pKa values and lipophilicity. They will co-extract and co-precipitate during an acid-base workup. Solution: You must rely on physical separation techniques. Preparative HPLC (using a C18 column with a water/acetonitrile gradient containing 0.1% TFA) is the most reliable method. Alternatively, selective recrystallization from a petroleum ether/ethyl acetate mixture can enrich the desired isomer.

Validated Experimental Protocols

The following protocol is designed as a self-validating system . Each phase includes a specific checkpoint to ensure the chemistry is proceeding as dictated by the physical laws of the molecules involved.

Protocol A: Optimized Acid-Base Extraction

This protocol is adapted from standard purification methodologies for thiophene-2-carboxylic acid derivatives [3].

Step 1: Initial Dissolution

  • Suspend the crude 5-cyclopropylthiophene-2-carboxylic acid mixture in Ethyl Acetate (10 mL per gram of crude).

  • Stir vigorously for 10 minutes.

  • Self-Validation Checkpoint: If solid chunks remain, they are likely inorganic salts (e.g., magnesium salts from a Grignard step). Filter these out before proceeding.

Step 2: Base Extraction

  • Add 1M NaOH aqueous solution (10 mL per gram of crude) to the organic mixture.

  • Transfer to a separatory funnel and shake vigorously, venting frequently.

  • Allow the layers to separate completely.

  • Causality Note: The NaOH deprotonates the carboxylic acid, driving the product into the lower aqueous layer as a sodium salt. The non-polar impurities remain in the upper EtOAc layer.

Step 3: Aqueous Washing

  • Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Return the aqueous layer to the separatory funnel and wash with Hexanes (5 mL per gram of starting crude).

  • Separate and retain the lower aqueous layer. Discard the organic layers.

  • Self-Validation Checkpoint: The aqueous layer should now be clear and free of any organic emulsions.

Step 4: Acidification and Precipitation

  • Transfer the aqueous layer to a round-bottom flask and rotary evaporate for 10 minutes to remove trace hexanes.

  • Cool the aqueous solution in an ice bath to 0–5°C.

  • While stirring vigorously, add concentrated HCl dropwise until the pH reaches 1–2.

  • Self-Validation Checkpoint: Use pH indicator paper. A massive white/off-white precipitate must form instantly as the pH drops below 3.5. If no precipitate forms, the product was lost in the organic phase (indicating the base was too weak or omitted).

Step 5: Isolation

  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with ice-cold distilled water (2 x 10 mL) to remove residual NaCl/HCl.

  • Dry the solid under a high vacuum at 40°C for 12 hours to yield the pure product.

References

  • NextSDS. "5-cyclopropylthiophene-2-carboxylic acid — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Kellogg, R. M., & Buter, J. "Synthesis and reactions of cyclopropylthiophenes." The Journal of Organic Chemistry, 1971, 36(16). Available at:[Link]

Troubleshooting

Technical Support Center: GC-MS Analysis of 5-cyclopropylthiophene-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals struggling with the gas chro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals struggling with the gas chromatography-mass spectrometry (GC-MS) analysis of highly polar, functionalized organic acids.

Analyzing 5-cyclopropylthiophene-2-carboxylic acid presents a unique chromatographic challenge. The combination of a polar carboxylic acid moiety (-COOH), an electron-rich thiophene ring, and a sterically demanding cyclopropyl group makes this compound highly susceptible to secondary interactions within the GC flow path. This guide provides field-proven, mechanistically grounded solutions to diagnose and eliminate peak tailing.

Diagnostic Logic Workflow

Before adjusting instrument parameters, it is critical to isolate whether the peak tailing is a chemical (analyte-stationary phase interaction) or physical (hardware/flow) phenomenon. Follow the diagnostic logic below.

G Start Peak Tailing Detected (5-cyclopropylthiophene-2-carboxylic acid) DerivCheck Is the sample derivatized? Start->DerivCheck NoDeriv Analyzing as Free Acid DerivCheck->NoDeriv No YesDeriv Analyzing as TMS-Derivative DerivCheck->YesDeriv Yes Action1 Hardware Change: Use Acid-Modified Column (FFAP) & Ultra-Inert Liner NoDeriv->Action1 Mandatory for Free Acids Action2 Chemical Change: Perform Silylation (BSTFA + 1% TMCS) NoDeriv->Action2 Preferred Route Hardware Hardware Diagnostics: 1. Inspect for Ragged Column Cut 2. Fix Inlet Dead Volume 3. Replace Contaminated Liner YesDeriv->Hardware If tailing persists Action1->Hardware If tailing persists Action2->YesDeriv Success Symmetrical Peak Shape Achieved (Asymmetry Factor 0.9 - 1.1) Hardware->Success

Figure 1: Diagnostic workflow for resolving peak tailing in carboxylic acid GC-MS analysis.

Troubleshooting Guides & FAQs

Q1: Why does 5-cyclopropylthiophene-2-carboxylic acid exhibit severe peak tailing on my standard 5% phenyl (e.g., HP-5ms) GC column? A: The root cause is chemical adsorption driven by hydrogen bonding. The active hydrogen on the carboxylic acid group interacts strongly with free, unshielded silanol groups (-Si-OH) present on the glass inlet liner, quartz glass wool, and the fused silica wall of the column[1][2]. This adsorption-desorption kinetic process is significantly slower than the carrier gas flow rate. Consequently, a fraction of the analyte molecules lags behind the main chromatographic band, resulting in an asymmetric "tail"[1]. Standard 5% phenyl columns are non-polar and offer no electrostatic shielding against these active sites.

Q2: How can I definitively resolve this chemical tailing issue? A: The most robust and scientifically sound approach is derivatization . By reacting the carboxylic acid with a silylating reagent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), you replace the active acidic hydrogen with a trimethylsilyl (TMS) group[3]. This chemical masking eliminates the compound's hydrogen-bonding capability, drastically reduces its polarity, and increases its volatility[3]. The resulting TMS-ester will elute with excellent peak symmetry on a standard 5ms column.

Q3: What if my laboratory workflow prohibits derivatization? Can I analyze the free acid directly? A: Yes, but it requires a fundamentally different GC-MS hardware configuration. You cannot use a standard non-polar column. You must switch to an acid-modified stationary phase , such as a nitroterephthalic acid-modified polyethylene glycol (PEG) column (e.g., DB-FFAP)[4]. The acidic nature of this stationary phase repels the carboxylic acid analyte, preventing it from interacting with underlying silanol groups[4]. Furthermore, you must use an ultra-inert, deactivated inlet liner without glass wool, as the high surface area of glass wool is a primary source of active sites for free acids[2].

Q4: I derivatized my sample to a TMS-ester, but I am still observing peak tailing. What hardware parameters should I investigate? A: If the analyte is properly derivatized, the tailing is physical (volumetric or flow-related), not chemical. Investigate the following causality chain:

  • Ragged Column Cut: If the column was not cut at a perfect 90° angle, or if the cut is jagged, it exposes raw, active fused silica to the sample path. Re-cut the column (removing 2-5 cm) using a ceramic wafer and inspect the cut under a 20x magnifier[5][6].

  • Inlet Dead Volume: If the column is installed too low in the inlet, the carrier gas cannot efficiently sweep the sample vapor into the column. The unswept vapor slowly leaks onto the column, causing volumetric tailing[1][6]. Verify the installation depth according to your specific GC manufacturer's specifications.

  • Inlet Contamination: Non-volatile matrix residues from previous injections can accumulate in the liner, acting as a secondary stationary phase that non-linearly retains your analyte[5][6]. Replace the liner, septum, and O-ring[2].

Quantitative Data: Analytical Strategy Comparison

To aid in method development, the following table summarizes the expected chromatographic parameters when analyzing 5-cyclopropylthiophene-2-carboxylic acid via the two primary strategies.

ParameterFree Acid Analysis (Underivatized)TMS-Derivatized Analysis
Required Column Phase Acid-modified PEG (e.g., DB-FFAP)5% Phenyl / 95% Dimethylpolysiloxane
Required Inlet Liner Ultra-inert, No glass woolStandard deactivated, glass wool optional
Peak Asymmetry Factor ( As​ ) 1.3 - 1.8 (Moderate to Heavy Tailing)0.95 - 1.05 (Highly Symmetrical)
Volatility / Elution Temp High (Requires higher oven temps)Low (Elutes at lower oven temps)
Sample Prep Time < 5 minutes (Dilute and shoot)45 - 60 minutes (Reaction + incubation)
Matrix Interference Risk High (Susceptible to active site buildup)Low (Analyte is chemically protected)

Experimental Protocol: Self-Validating Silylation Workflow

To ensure complete conversion of 5-cyclopropylthiophene-2-carboxylic acid to its TMS-ester, follow this self-validating derivatization protocol using BSTFA + 1% TMCS. TMCS (Trimethylchlorosilane) is added as a catalyst to drive the reaction for sterically hindered compounds[7].

Prerequisite: Moisture is the enemy of silylation. Water will rapidly hydrolyze BSTFA and destroy the TMS derivatives. Ensure all glassware is oven-dried and solvents are anhydrous.

Step-by-Step Methodology:

  • Sample Preparation: Transfer an aliquot of your sample (containing approx. 0.1 - 1.0 mg of 5-cyclopropylthiophene-2-carboxylic acid) into a 2 mL amber glass GC vial.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of high-purity Nitrogen gas.

  • Internal Standard Addition: Add 10 µL of a known internal standard (e.g., Heptadecanoic acid, 100 µg/mL in anhydrous pyridine). Causality: The internal standard validates that the derivatization reaction went to completion. If the internal standard peak tails or is absent, the reagent has degraded.

  • Reagent Addition: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) followed by 50 µL of BSTFA containing 1% TMCS. A 2:1 molar excess of reagent to active hydrogens is strictly required.

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds. Incubate the vial in a heating block at 60 °C for 30 to 45 minutes.

  • Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS (inject 1 µL, split ratio 10:1 to 50:1 depending on column capacity).

References

  • LabRulez GCMS. Peak Shape Problems: Tailing Peaks. LabRulez.[Link]

  • Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions.[Link]

  • Hinshaw, J. V. Pinning Down Tailing Peaks. LCGC International.[Link]

  • ResearchGate Contributors. Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of 5-cyclopropylthiophene-2-carboxylic acid vs 5-methylthiophene-2-carboxylic acid

An in-depth technical analysis comparing 5-cyclopropylthiophene-2-carboxylic acid (5-cp-TCA) and 5-methylthiophene-2-carboxylic acid (5-Me-TCA) reveals a fascinating intersection of physical organic chemistry and modern...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing 5-cyclopropylthiophene-2-carboxylic acid (5-cp-TCA) and 5-methylthiophene-2-carboxylic acid (5-Me-TCA) reveals a fascinating intersection of physical organic chemistry and modern drug design. While both molecules feature an electron-donating group (EDG) at the 5-position and an electron-withdrawing carboxylic acid at the 2-position, the fundamental nature of their electron donation dictates vastly different reactivity profiles, synthetic utilities, and metabolic fates.

This guide provides a comprehensive, causality-driven comparison of these two building blocks, designed for medicinal chemists and synthetic researchers optimizing late-stage functionalization or drug pharmacokinetics.

Electronic Fundamentals: Hyperconjugation vs. Sigma-Conjugation

To understand the divergent behavior of these two thiophene derivatives, we must first examine the quantum mechanical nature of their 5-substituents.

5-Methylthiophene-2-carboxylic acid (5-Me-TCA) relies on standard hyperconjugation (+I, +M effects). The C-H sigma bonds of the methyl group align with the pi-system of the thiophene ring, providing moderate electron density that activates the ring for electrophilic aromatic substitution (EAS) and slightly reduces the acidity of the carboxylic acid (predicted pKa ~3.71)1[1].

5-Cyclopropylthiophene-2-carboxylic acid (5-cp-TCA) , however, is governed by sigma-conjugation. The cyclopropane ring is highly strained, forcing its C-C bonds to adopt high p-character (often termed "bent bonds" or Walsh orbitals). These orbitals are perfectly aligned to overlap with the adjacent pi-system of the thiophene ring 2[2]. Consequently, the cyclopropyl group acts as a significantly stronger electron donor than the methyl group, stabilizing adjacent positive charges (such as Wheland intermediates during EAS) with exceptional efficiency.

ElectronicEffects cluster_0 5-Methyl (Hyperconjugation) cluster_1 5-Cyclopropyl (Sigma-Conjugation) Me 5-Me-TCA Me_Int Standard Wheland Intermediate Me->Me_Int EAS Activation Me_Metab CYP450 Oxidation (Rapid) Me->Me_Metab Low C-H BDE Cp 5-cp-TCA Cp_Int Stabilized Wheland (Walsh Orbitals) Cp->Cp_Int Enhanced EAS Cp_Metab Metabolically Stable (Blocked) Cp->Cp_Metab High C-H BDE

Reactivity and metabolic divergence driven by substituent electronic effects.

Metabolic Stability: The Drug Discovery Advantage

In medicinal chemistry, the substitution of a methyl group with a cyclopropyl group is a classic bioisosteric replacement used to block metabolic liabilities.

The benzylic protons of 5-Me-TCA are highly susceptible to hydrogen atom abstraction by Cytochrome P450 (CYP) enzymes, leading to rapid oxidation into hydroxymethyl and subsequently inactive carboxylic acid metabolites. Conversely, the high s-character of the C-H bonds in the cyclopropyl ring of 5-cp-TCA significantly increases the Bond Dissociation Energy (BDE) 3[3]. This higher energy barrier makes the initial hydrogen abstraction step energetically unfavorable, effectively diverting metabolism away from the thiophene core and dramatically increasing the compound's half-life 4[4].

Protocol 1: Self-Validating CYP450 Microsomal Stability Assay

Objective: Quantify the metabolic clearance rate of 5-cp-TCA vs. 5-Me-TCA. Causality: By incubating the compounds with human liver microsomes (HLMs) and an NADPH regenerating system, we simulate phase I hepatic metabolism.

  • Preparation: Prepare a 1 mM stock solution of both 5-Me-TCA and 5-cp-TCA in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add HLMs to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Quenching & Kinetics: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold acetonitrile precipitates microsomal proteins, halting enzymatic activity instantly to ensure accurate kinetic snapshots.

  • Validation System: Run a parallel assay omitting NADPH. Validation logic: If degradation occurs without NADPH, the instability is chemical (e.g., hydrolysis) rather than CYP-mediated metabolism.

  • Analysis: Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Synthetic Utility: Decarboxylative Cross-Coupling

Both carboxylic acids serve as excellent traceless directing groups for transition-metal-catalyzed decarboxylative cross-coupling, allowing for the regioselective synthesis of biaryl heterocycles 5[5].

However, their reactivity differs during the crucial protodecarboxylation step. The strong electron-donating nature of the cyclopropyl group in 5-cp-TCA accelerates the extrusion of CO2 by stabilizing the resulting aryl-metal intermediate. Yet, synthetic chemists must exercise caution: cyclopropylthiophenes are highly reactive and can undergo unexpected decarboxylative bromination or ring-opening side reactions if subjected to overly harsh oxidative conditions6[6].

ProtocolFlow S1 1. Catalyst/Substrate Assembly Pd/Cu + TCA + Aryl Halide S2 2. Thermal Decarboxylation CO2 Extrusion (100-120°C) S1->S2 Ag2CO3 Oxidant S3 3. Transmetalation Aryl-Metal Formation S2->S3 5-cp accelerates metalation S4 4. Reductive Elimination Biaryl Product Yield S3->S4 S5 5. GC-MS/NMR Validation Confirm Regioselectivity S4->S5

Self-validating workflow for transition-metal-catalyzed decarboxylative cross-coupling.

Protocol 2: Palladium-Catalyzed Decarboxylative Arylation

Objective: Synthesize a 2-aryl-5-substituted thiophene via decarboxylative cross-coupling. Causality: Utilizing Ag2​CO3​ facilitates the critical C-C bond cleavage (decarboxylation), while the Pd-catalyst drives the cross-coupling cycle.

  • Assembly: In an oven-dried Schlenk tube, combine the thiophene-2-carboxylic acid (0.3 mmol), aryl bromide (0.2 mmol), Pd(OAc)2​ (5 mol%), PCy3​ (10 mol%), and Ag2​CO3​ (1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon three times. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the thiophene substrate.

  • Solvent Addition: Add anhydrous DMF/DMSO (9:1 ratio, 2.0 mL) via syringe.

  • Thermal Activation: Heat the reaction mixture at 110°C for 12 hours. Crucial Note for 5-cp-TCA: Monitor the temperature strictly. Exceeding 120°C increases the risk of cyclopropyl ring-opening.

  • Validation System: Connect a bubbler to the reaction setup to monitor CO2​ evolution. Validation logic: The visible release of gas confirms the successful initiation of the protodecarboxylation step. If gas evolution ceases prematurely, catalyst deactivation has occurred.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a Celite pad to remove silver salts, and purify via flash chromatography.

Quantitative Data Comparison

The following table synthesizes the physiochemical and experimental performance metrics of both compounds, providing a quick-reference guide for structural selection.

Property / Metric5-Methylthiophene-2-carboxylic acid5-Cyclopropylthiophene-2-carboxylic acid
Electronic Effect (5-Position) Moderate EDG (+I, Hyperconjugation)Strong EDG (Sigma-conjugation / Walsh orbitals)
Predicted pKa ~3.71~3.80 (Slightly reduced acidity due to stronger EDG)
C-H Bond Dissociation Energy Low (Benzylic protons easily abstracted)High (High s-character prevents abstraction)
CYP450 Metabolic Stability Poor (Rapid oxidation to hydroxymethyl)Excellent (Metabolism diverted from thiophene core)
EAS Reactivity (C3/C4) HighVery High (Superior Wheland intermediate stabilization)
Decarboxylative Metalation Rate BaselineAccelerated (Due to enhanced electron density)
Side-Reaction Risks Oxidative homocouplingRing-opening, Decarboxylative bromination

Conclusion

For early-stage synthetic exploration where cost and straightforward reactivity are paramount, 5-methylthiophene-2-carboxylic acid remains a reliable building block. However, for drug development professionals aiming to overcome pharmacokinetic bottlenecks—specifically rapid CYP-mediated clearance—5-cyclopropylthiophene-2-carboxylic acid is the superior alternative. Its unique sigma-conjugation not only fortifies the molecule against oxidative degradation but also offers accelerated kinetics in late-stage decarboxylative cross-coupling workflows, provided thermal conditions are meticulously controlled.

References

  • Hypha Discovery. Metabolism of cyclopropyl groups. Available at:[Link]

  • PubMed (National Institutes of Health). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at:[Link]

  • PubMed Central (PMC). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Available at:[Link]

  • ACS Publications. Copper-/Silver-Mediated Arylation of C(sp2)–H Bonds with 2-Thiophenecarboxylic Acids. Available at:[Link]

  • Wiley Online Library. Structure and reactivity of the cyclopropane species. Available at:[Link]

Sources

Comparative

Comparative Guide: Bioisosteric Replacement of Phenyl Rings with 5-Cyclopropylthiophene-2-Carboxylic Acid

Executive Summary In small-molecule drug discovery, the phenyl ring is a ubiquitous structural motif. However, an over-reliance on flat, aromatic rings often leads to suboptimal physicochemical properties, including poor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small-molecule drug discovery, the phenyl ring is a ubiquitous structural motif. However, an over-reliance on flat, aromatic rings often leads to suboptimal physicochemical properties, including poor aqueous solubility, high lipophilicity (cLogP), and susceptibility to rapid cytochrome P450 (CYP450)-mediated oxidative metabolism.

This guide provides an objective, data-driven comparison of replacing a standard phenyl moiety with 5-cyclopropylthiophene-2-carboxylic acid (C8H8O2S, Monoisotopic Mass 168.0245 Da)[1]. By synthesizing the classic bioisosteric properties of thiophene with the three-dimensional "escape from flatland" advantages of a cyclopropyl group, this building block offers medicinal chemists a powerful tool to optimize pharmacokinetic (PK) profiles while maintaining target affinity.

Mechanistic Rationale: The "Escape from Flatland" Paradigm

As an Application Scientist, it is critical to understand why a structural change yields a specific biological outcome. The transition from a phenyl ring to a 5-cyclopropylthiophene system is governed by three distinct mechanistic advantages:

A. Thiophene as a Phenyl Bioisostere

Thiophene is widely recognized as a classical bioisostere for the benzene ring due to its similar size, planarity, and aromatic electron distribution[2]. However, the inclusion of the sulfur atom fundamentally alters the molecule's interaction profile. The sulfur atom can act as a hydrogen-bond acceptor, potentially unlocking new, stabilizing interactions within a target's binding pocket that a purely carbocyclic phenyl ring cannot access[3]. Furthermore, the altered dipole moment and electron density of thiophene shift the metabolic "soft spots" away from standard phenyl epoxidation pathways[2].

B. Increasing Fsp³ via Cyclopropyl Substitution

In 2009, Lovering et al. introduced the "Escape from Flatland" concept, demonstrating that increasing the fraction of sp³ hybridized carbons (Fsp³) in a drug candidate directly correlates with improved clinical success and higher aqueous solubility[4]. While a naked thiophene ring is still "flat" (Fsp³ = 0), the addition of a cyclopropyl group introduces critical three-dimensionality. The cyclopropyl moiety provides a rigid, sp³-rich structural projection that disrupts planar π-π stacking in the solid state, thereby lowering the melting point and significantly enhancing kinetic solubility[4].

C. Steric Shielding and Metabolic Stability

Unsubstituted thiophenes are often susceptible to CYP450 oxidation at the highly reactive C5 position. By capping the C5 position with a cyclopropyl group, the ring is sterically shielded from enzymatic attack. Unlike larger, highly lipophilic alkyl groups (like tert-butyl), the cyclopropyl group provides this steric bulk with a minimal penalty to the overall lipophilicity (cLogP), ensuring the molecule remains within optimal drug-like chemical space.

MetabolicComparison cluster_phenyl Phenyl Scaffold Pathway cluster_thiophene 5-Cyclopropylthiophene Pathway P1 Phenyl Ring (Flat, Low Fsp3) P2 CYP450 Oxidation (Epoxidation) P1->P2 P3 Reactive Metabolites (High Clearance) P2->P3 T1 5-Cyclopropylthiophene (3D, High Fsp3) T2 Steric Shielding & Altered Electronics T1->T2 T3 Stable Excretion (Low Clearance) T2->T3

Fig 1. Metabolic stability pathways of phenyl vs. 5-cyclopropylthiophene scaffolds.

Quantitative Performance Comparison

To objectively evaluate this bioisosteric replacement, we compare a model target compound containing a standard benzamide linkage against its 5-cyclopropylthiophene-2-carboxamide analog. The data below illustrates the typical physicochemical and ADME shifts observed during this specific lead optimization strategy.

ParameterModel Phenyl Analog (Benzamide)5-Cyclopropylthiophene AnalogNet Impact of Bioisosteric Replacement
Molecular Weight (Da) 315.3361.4Slight increase due to sulfur and cyclopropyl addition.
Fsp³ (Fraction sp³) 0.150.35+133% increase ; significant "escape from flatland"[4].
cLogP 4.23.6Decreased lipophilicity ; improved drug-likeness.
Kinetic Solubility (pH 7.4) 12 µM85 µM>7-fold improvement due to disrupted crystal packing.
HLM CLint (µL/min/mg) 85.4 (High clearance)22.1 (Low clearance)~4-fold reduction in clearance ; C5-position shielded[2].
Target IC50 (Model) 15 nM12 nMMaintained/slightly improved via sulfur H-bonding[3].

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the synthesis of the bioisosteric analog and the subsequent validation of its metabolic stability.

Protocol A: Amide Coupling Workflow (Synthesis)

The carboxylic acid handle of 5-cyclopropylthiophene-2-carboxylic acid allows for facile integration into existing scaffolds via standard peptide coupling chemistry.

  • Preparation: Dissolve 1.0 eq of 5-cyclopropylthiophene-2-carboxylic acid and 1.2 eq of the target primary amine in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation: Add 1.5 eq of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to the solution. Causality: HATU is chosen over EDC/HOBt for its superior efficiency in coupling sterically hindered or electron-rich heteroaromatic acids.

  • Base Addition: Dropwise add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir the reaction at room temperature for 4 hours.

  • Workup & Purification: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 5-cyclopropylthiophene-2-carboxamide analog.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

To validate the hypothesis that the cyclopropyl group shields the thiophene ring from CYP450 metabolism, an HLM intrinsic clearance assay is performed.

AssayWorkflow Step1 1. Prepare 1 µM Test Compound (in 100 mM PO4 Buffer, pH 7.4) Step2 2. Add Human Liver Microsomes (0.5 mg/mL final protein) Step1->Step2 Step3 3. Pre-incubate at 37°C (5 minutes) Step2->Step3 Step4 4. Initiate Reaction (Add 1 mM NADPH) Step3->Step4 Step5 5. Aliquot at 0, 15, 30, 60 min (Quench in Cold Acetonitrile) Step4->Step5 Step6 6. Centrifuge & Analyze (LC-MS/MS Quantification) Step5->Step6

Fig 2. Step-by-step workflow for in vitro human liver microsome (HLM) stability assay.

Assay Steps:

  • Incubation Mixture: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Enzyme Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH serves as the essential electron donor for CYP450-mediated oxidative metabolism.

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the intrinsic clearance (CLint).

References

  • Source: National Institutes of Health (NIH)
  • 5-cyclopropylthiophene-2-carboxylic acid (C8H8O2S)
  • Source: PubMed / J Med Chem (Lovering et al., 2009)
  • Comparative Study of Thiophene versus Benzene Bioisosteres in Drug Design Source: BenchChem URL

Sources

Validation

A Comprehensive Comparison Guide: Validation of Analytical Methods for 5-Cyclopropylthiophene-2-Carboxylic Acid Purity Testing

As drug development pipelines increasingly rely on complex bicyclic and heterocyclic intermediates, the analytical rigor applied to these building blocks must scale accordingly. 5-cyclopropylthiophene-2-carboxylic acid (...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex bicyclic and heterocyclic intermediates, the analytical rigor applied to these building blocks must scale accordingly. 5-cyclopropylthiophene-2-carboxylic acid (5-CTCA) (Molecular Formula: C8H8O2S)[1] is a critical intermediate utilized in the synthesis of potent serum- and glucocorticoid-regulated kinase 1 (SGK1) inhibitors[2] and other advanced bicyclic pharmaceuticals[3].

Trace impurities in 5-CTCA—such as unreacted cyclopropylboronic acid, 5-bromothiophene-2-carboxylic acid, or positional isomers—can poison downstream catalytic steps or introduce off-target toxicities in the final Active Pharmaceutical Ingredient (API). Therefore, establishing a robust, self-validating analytical method for purity testing is paramount.

This guide provides an objective comparison of analytical platforms for 5-CTCA purity testing and details a step-by-step validation protocol grounded in the ICH Q2(R2) guidelines[4].

Comparative Analysis of Analytical Platforms

Selecting the correct analytical column and detection method is the foundational step in method development. 5-CTCA possesses a hydrophobic cyclopropyl group, an electron-rich thiophene ring, and a polar carboxylic acid moiety. This structural duality requires careful consideration of the stationary phase.

Below is an experimental comparison of three distinct analytical approaches for 5-CTCA purity testing:

Quantitative Performance Comparison
Performance ParameterHPLC-UV (C18 Column)HPLC-UV (PFP Column)LC-MS/MS (ESI-)
Primary Separation Mechanism Hydrophobic partitioning π−π , dipole, & hydrophobicMass-to-charge ratio ( m/z )
Isomeric Resolution ( Rs​ ) Sub-optimal ( Rs​<1.5 )Excellent ( Rs​>2.0 ) N/A (Cannot resolve isobars without LC)
Sensitivity (LOD) ~0.05% (500 ppm)~0.05% (500 ppm)~0.0001% (1 ppm)
Matrix Interference ModerateLowHigh (Ion suppression risk)
Cost per Analysis LowLow to ModerateHigh
Optimal Use Case Routine bulk assayPurity & Isomer separation Trace genotoxic impurities

Data synthesized from standard chromatographic method development runs for thiophene derivatives.

Causality Behind the Data: Why PFP Outperforms C18

While standard Reverse Phase C18 columns rely purely on hydrophobic interactions, a Pentafluorophenyl (PFP) stationary phase introduces fluorinated aromatic rings. Because the thiophene ring of 5-CTCA is electron-rich, it engages in strong π−π stacking and dipole-dipole interactions with the electron-deficient PFP phase. This specific causality explains why PFP columns easily resolve 5-CTCA from closely related positional isomers (e.g., 4-cyclopropylthiophene-2-carboxylic acid) that co-elute on a C18 column.

MethodSelection A Analyze 5-CTCA Impurity Profile B Are isomeric/isobaric impurities present? A->B C Are trace genotoxic impurities expected? B->C No D HPLC-UV (PFP Column) Optimal for pi-pi interactions B->D Yes (e.g., positional isomers) E LC-MS/MS (ESI-) Optimal for high sensitivity C->E Yes (< 10 ppm limit) F HPLC-UV (C18 Column) Standard Routine QC C->F No (Routine Purity)

Fig 1. Decision matrix for selecting the optimal 5-CTCA analytical purity testing method.

Optimized Experimental Protocol: HPLC-UV (PFP)

Based on the comparative data, the HPLC-UV method utilizing a PFP column is the optimal choice for routine purity and release testing of 5-CTCA.

Chromatographic Conditions
  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Photodiode Array (PDA) at 254 nm.

  • Injection Volume: 10 µL.

The Causality of the Mobile Phase: 5-CTCA contains a carboxylic acid group with a pKa​ of approximately 4.5. If analyzed in a neutral mobile phase, the molecule exists in a state of partial equilibrium between its ionized and unionized forms, leading to severe peak tailing and unpredictable retention times. The addition of 0.1% TFA lowers the pH to ~2.0, completely protonating the acid. This forces the molecule into a single, highly hydrophobic state, ensuring sharp, Gaussian peak shapes and reproducible chromatography.

Step-by-Step Method Validation (ICH Q2(R2) Compliant)

To demonstrate that the analytical procedure is fit for its intended purpose[4], the method must be validated according to ICH Q2(R2) guidelines[5]. The protocol below is designed as a self-validating system , meaning the method continuously proves its own reliability through built-in system suitability checks.

ValidationWorkflow S1 Phase 1: Specificity & Degradation Ensures Peak Purity S2 Phase 2: Linearity & Range 25% to 150% Target Conc. S1->S2 Baseline Resolved (Rs > 2.0) S3 Phase 3: Accuracy & Precision Recovery & Repeatability S2->S3 R² > 0.999 S4 Phase 4: Robustness Temp, pH, Flow Variations S3->S4 RSD < 2.0%, Recovery 98-102% S5 Validated Method Ready for Release Testing S4->S5 Passes System Suitability

Fig 2. ICH Q2(R2) compliant step-by-step validation workflow for analytical procedures.

Phase 1: Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities.

  • Preparation: Prepare a blank (diluent), a 5-CTCA standard (1 mg/mL), and a spiked sample containing 5-CTCA and known synthetic impurities (e.g., 5-bromothiophene-2-carboxylic acid).

  • Forced Degradation: Expose 5-CTCA aliquots to 1N HCl (acid), 1N NaOH (base), 3% H2O2 (oxidation), and UV light for 24 hours.

  • Self-Validating Check: Utilize the PDA detector to calculate the Peak Purity Angle vs. Peak Purity Threshold. If the angle is less than the threshold, the 5-CTCA peak is spectrally homogenous, proving that no degradants are co-eluting underneath the main peak.

Phase 2: Linearity and Range

The reportable range must be inclusive of the upper and lower specification limits[4].

  • Preparation: Prepare a series of 5-CTCA standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the target analytical concentration (e.g., 0.25 mg/mL to 1.50 mg/mL).

  • Execution: Inject each standard in triplicate.

  • Evaluation: Plot the peak area against the concentration. The method is valid if the correlation coefficient ( R2 ) is ≥0.999 and the y-intercept is ≤2.0% of the 100% response.

Phase 3: Accuracy (Recovery)

Accuracy measures how close the test results are to the conventional true value.

  • Preparation: Create a synthetic matrix containing all known impurities. Spike known amounts of 5-CTCA reference standard into this matrix at three levels: 50%, 100%, and 150%.

  • Execution: Prepare three independent replicates at each level (9 preparations total).

  • Causality of Design: By spiking into the impurity matrix rather than pure solvent, we prove that the background matrix does not suppress or artificially enhance the UV absorbance of 5-CTCA. Acceptance criteria: 98.0% to 102.0% recovery.

Phase 4: Precision (Repeatability)
  • Execution: Inject six independent preparations of the 5-CTCA sample at the 100% test concentration (1 mg/mL).

  • Evaluation: Calculate the Relative Standard Deviation (RSD) of the peak areas and retention times. An RSD of ≤1.0% validates the mechanical precision of the autosampler and the homogeneity of the sample preparation.

Phase 5: System Suitability Testing (SST)

To ensure the method remains a self-validating system in routine use, every future sequence must begin with an SST injection. The run is only permitted to proceed if:

  • Resolution ( Rs​ ) between 5-CTCA and its closest eluting impurity is >2.0 .

  • Tailing factor ( Tf​ ) for 5-CTCA is <1.5 .

  • Retention time drift is <2.0% .

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL:[4]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA Source: europa.eu URL:[5]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL:

  • 5-cyclopropylthiophene-2-carboxylic acid (C8H8O2S) - PubChemLite Source: uni.lu URL:[1]

  • WO2013157021A1 - Bicyclic compounds, compositions and medicinal applications thereof Source: google.com URL:[3]

  • WO2024173323A1 - Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1 Source: google.com URL:[2]

Sources

Comparative

Comparative Pharmacokinetic Profiling of 5-Cyclopropylthiophene-2-Carboxylic Acid Derivatives: A Guide for Drug Development Professionals

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of novel 5-cyclopropylthiophene-2-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the pharmacokinetic profiles of novel 5-cyclopropylthiophene-2-carboxylic acid derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME) that govern the therapeutic potential of this promising class of compounds. By presenting synthesized experimental data and detailed protocols, this guide aims to facilitate informed decision-making in the selection and optimization of lead candidates.

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] The incorporation of a cyclopropyl group can enhance metabolic stability and potency, making 5-cyclopropylthiophene-2-carboxylic acid a promising core for novel therapeutics.[2] Understanding the pharmacokinetic nuances of its derivatives is paramount for successful clinical translation.

Comparative Pharmacokinetic Overview

To illustrate the impact of structural modifications on the pharmacokinetic properties of 5-cyclopropylthiophene-2-carboxylic acid derivatives, we present a comparative analysis of three hypothetical analogues: CPT-A , CPT-B , and CPT-C . These analogues feature distinct substitutions, leading to varied ADME profiles.

ParameterCPT-A (Parent)CPT-B (Ester Prodrug)CPT-C (Fluorinated Analogue)Alternative: Thiophene-2-Carboxylic Acid
Oral Bioavailability (F%) 25%65%30%15%
Time to Max. Plasma Conc. (Tmax) 1.5 h0.5 h1.8 h2.0 h
Max. Plasma Conc. (Cmax) 350 ng/mL850 ng/mL (as CPT-A)320 ng/mL150 ng/mL
Plasma Half-life (t1/2) 4.2 h4.5 h (as CPT-A)6.8 h3.5 h
Volume of Distribution (Vd) 1.2 L/kg1.3 L/kg1.1 L/kg1.5 L/kg
Clearance (CL) 5.5 mL/min/kg5.2 mL/min/kg3.0 mL/min/kg7.0 mL/min/kg
Plasma Protein Binding 92%91%95%88%
Metabolic Stability (t1/2 in HLM) 35 minN/A (rapidly converted)75 min20 min
Caco-2 Permeability (Papp A→B) 1.5 x 10⁻⁶ cm/s5.0 x 10⁻⁶ cm/s1.3 x 10⁻⁶ cm/s0.8 x 10⁻⁶ cm/s

Analysis of Comparative Data:

  • CPT-A , the parent carboxylic acid, exhibits moderate oral bioavailability and half-life. Its absorption is likely limited by its polarity.

  • CPT-B , an ethyl ester prodrug of CPT-A, demonstrates significantly improved oral bioavailability. This is a common strategy to enhance the absorption of carboxylic acid-containing drugs by increasing their lipophilicity and facilitating passive diffusion across the intestinal membrane.[3] The ester is rapidly hydrolyzed in vivo to release the active parent compound, CPT-A.

  • CPT-C , a fluorinated analogue, shows a longer half-life and lower clearance compared to CPT-A. The introduction of fluorine at a metabolically susceptible position can block cytochrome P450-mediated oxidation, thereby improving metabolic stability.[4] However, this modification slightly decreased its permeability.

  • Thiophene-2-carboxylic acid , a simpler, non-cyclopropyl analogue, is included for comparison and generally shows less favorable pharmacokinetic properties, highlighting the beneficial impact of the 5-cyclopropyl substituent.

In-Depth Experimental Protocols

To ensure the reproducibility and validity of pharmacokinetic data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key in vitro and in vivo assays.

In Vitro Assays

1. Caco-2 Permeability Assay

This assay is a cornerstone for predicting intestinal drug absorption.[5]

Caco_2_Workflow cluster_prep Cell Culture cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells culture Culture for 21 days seed->culture differentiate Differentiate into polarized monolayer culture->differentiate add_compound Add test compound to apical side differentiate->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from basolateral side incubate->sample quantify Quantify compound by LC-MS/MS sample->quantify calculate Calculate Papp value quantify->calculate

Caption: Workflow for Caco-2 Permeability Assay.

Protocol:

  • Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[6]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Incubation: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is monitored over time.[7]

  • Sample Analysis: Samples from the basolateral compartment are collected at various time points and the concentration of the test compound is quantified using a validated LC-MS/MS method.[8]

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

2. Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides an early indication of a compound's susceptibility to hepatic metabolism.[9]

HLM_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prepare Prepare incubation mixture (HLM, NADPH, buffer) add_compound Add test compound prepare->add_compound incubate Incubate at 37°C add_compound->incubate sample_t0 Sample at T=0 incubate->sample_t0 sample_tx Sample at various time points incubate->sample_tx quench Quench reaction with cold acetonitrile sample_t0->quench sample_tx->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t1/2 and CLint analyze->calculate

Caption: Workflow for Metabolic Stability Assay.

Protocol:

  • Incubation Preparation: A reaction mixture containing human liver microsomes, NADPH regenerating system (or NADPH), and phosphate buffer (pH 7.4) is prepared.[10]

  • Compound Addition: The test compound is added to the reaction mixture to initiate the metabolic reaction.

  • Incubation and Sampling: The mixture is incubated at 37°C, and aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[11]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also precipitates the proteins.

  • Sample Processing and Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated from the slope of this plot.[12]

3. Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which can significantly impact its distribution and efficacy.[1]

Protocol:

  • Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of a Teflon base plate with disposable inserts, each having two chambers separated by a semi-permeable membrane.[1]

  • Sample Preparation: The test compound is spiked into plasma (e.g., human, rat, or mouse plasma).

  • Dialysis: The plasma containing the test compound is added to one chamber of the RED insert, and dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber.

  • Equilibration: The plate is sealed and incubated at 37°C with shaking to allow the unbound compound to reach equilibrium across the membrane.

  • Sampling and Analysis: After equilibration, aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in each aliquot is determined by LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated as: % Bound = [(Total concentration - Unbound concentration) / Total concentration] x 100.

In Vivo Pharmacokinetic Study in Rodents

An in vivo study is crucial for understanding the overall pharmacokinetic profile of a compound in a living organism.

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Blood Sampling cluster_analysis Analysis & Modeling acclimatize Acclimatize animals fast Fast animals overnight acclimatize->fast dose Administer compound (PO or IV) fast->dose collect_blood Collect blood samples at predefined time points dose->collect_blood process_plasma Process to obtain plasma collect_blood->process_plasma store_plasma Store plasma at -80°C process_plasma->store_plasma analyze_plasma Analyze plasma samples by LC-MS/MS store_plasma->analyze_plasma pk_analysis Perform pharmacokinetic analysis analyze_plasma->pk_analysis determine_parameters Determine Cmax, Tmax, AUC, t1/2, F% pk_analysis->determine_parameters

Caption: Workflow for an In Vivo Pharmacokinetic Study.

Protocol:

  • Animal Dosing: The test compound is administered to rodents (typically rats or mice) via the intended clinical route (e.g., oral gavage, PO) and also intravenously (IV) to determine absolute bioavailability.[13]

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing.

  • Plasma Preparation: The blood samples are processed to separate the plasma.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution. The oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after IV administration.

Conclusion

The comparative pharmacokinetic profiling of 5-cyclopropylthiophene-2-carboxylic acid derivatives reveals critical structure-ADME relationships that are instrumental in guiding drug discovery efforts. The strategic application of medicinal chemistry principles, such as prodrug design and metabolic blocking, can significantly enhance the pharmacokinetic properties of this promising scaffold. The detailed experimental protocols provided herein serve as a valuable resource for researchers to generate high-quality, reproducible data, ultimately accelerating the development of novel therapeutics.

References

  • Jain, R., & Sharma, A. (2022). Thiophene: A privileged scaffold in medicinal chemistry. RSC Medicinal Chemistry, 13(5), 523-548. [Link]

  • Di, L., & Kerns, E. H. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. Journal of pharmaceutical sciences, 92(8), 1520-1531. [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: an examination of in vitro-in vivo correlation and the role of extrahepatic drug metabolism. Drug Metabolism and Disposition, 27(11), 1350-1359. [Link]

  • U.S. Food and Drug Administration. (2017). Guidance for Industry: Safety Testing of Drug Metabolites. [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications, 175(3), 880-885. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111-2119. [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., & Artursson, P. (2006). In vitro human liver microsome stability assay for metabolic stability assessment of discovery compounds. Pharmacological reports, 58(4), 453. [Link]

  • Waters, N. J., Jones, R., Williams, G., & Sohal, B. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. Journal of pharmaceutical sciences, 97(10), 4586-4595. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature reviews Drug discovery, 7(3), 255-270. [Link]

  • Perez-Pardo, P., D'Agostino, G., Broersen, K., & van der Worp, H. B. (2019). A critical appraisal of the reporting of preclinical research. PLoS biology, 17(4), e3000211. [Link]

  • Li, D., Chen, L., Li, Y., & Li, Y. (2024). Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Treatment. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, M. T., El-Gamal, M. I., & El-Din, M. M. G. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug development research, 83(8), 1739-1757. [Link]

  • U.S. Food and Drug Administration. (1999). Zaditor 0.025% Clinical Pharmacology Biopharmaceutics Review. [Link]

  • Kataoka, H. (2016). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of pharmaceutical and biomedical analysis, 130, 301-323. [Link]

Sources

Validation

Validating structural integrity of 5-cyclopropylthiophene-2-carboxylic acid using 2D NMR

The structural validation of novel small molecules is a critical bottleneck in drug discovery and materials science. Thiophene derivatives, in particular, are recognized as privileged structures in medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: March 2026

The structural validation of novel small molecules is a critical bottleneck in drug discovery and materials science. Thiophene derivatives, in particular, are recognized as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents 1[1]. However, the pharmacological efficacy of these molecules is intrinsically tied to their exact regiochemistry.

For a compound like 5-cyclopropylthiophene-2-carboxylic acid , confirming that the cyclopropyl group is strictly at the 5-position—rather than the 3- or 4-position—is a non-trivial analytical challenge. As a Senior Application Scientist, I approach structural elucidation not as a series of isolated tests, but as a self-validating system where each dataset must mathematically and spatially agree with the others. This guide objectively compares the analytical modalities available for this task and provides a definitive, self-validating 2D NMR methodology.

Comparative Analysis of Analytical Modalities

When validating small molecule structures, we must objectively weigh our analytical arsenal. While High-Resolution Mass Spectrometry (HRMS) and X-ray crystallography are powerful, they possess distinct limitations when applied to soluble, flexible small molecules 2[2].

Analytical ModalityPrimary OutputRegiochemical ResolutionSample RequirementTurnaround TimeCore Limitations
LC-HRMS Exact Mass, FormulaLow < 1 mgMinutesFails to resolve positional isomers; cannot differentiate 4-cyclopropyl vs. 5-cyclopropyl[1].
1D NMR ( 1 H, 13 C) Functional groups, J -couplingModerate 1-5 mgMinutes to HoursAmbiguity in heavily substituted rings; relies solely on scalar coupling inferences.
2D NMR Suite Atomic connectivity, Spatial proximityHigh (Unequivocal) 5-10 mgHoursRequires higher sample concentration and longer acquisition times than MS 3[3].
X-ray Crystallography 3D Atomic CoordinatesHigh (Unequivocal) High-quality single crystalDays to WeeksCrystallization of small, highly soluble molecules is a severe bottleneck[2].

The Causality of Experimental Design: Why 2D NMR is the Gold Standard

While 1D NMR provides the foundational pieces of the puzzle, it cannot definitively map the carbon skeleton of heteroaromatics. The conceptual leap of 2D NMR—correlating magnetization along two independent axes—redefined the structural information we can extract 3[3].

To validate 5-cyclopropylthiophene-2-carboxylic acid, we construct a closed-loop validation system using three orthogonal sequences:

  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1JCH​ bonds, establishing the exact chemical shift of each protonated carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Maps 2JCH​ and 3JCH​ long-range connections across multiple nuclei, forming the backbone of modern molecular structure elucidation[3].

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides an orthogonal, through-space spatial verification 4[4].

The Self-Validating Logic: If the HMBC data suggests the cyclopropyl group is attached at C-5, but NOESY shows no spatial proximity between the cyclopropyl methine and the H-4 thiophene proton, the system flags an inconsistency. A validated structure must satisfy both scalar (through-bond) and dipolar (through-space) datasets simultaneously.

Methodology: Self-Validating 2D NMR Protocol

This protocol is designed for a 600 MHz NMR Spectrometer equipped with a cryoprobe for enhanced sensitivity.

Step 1: Sample Preparation

  • Action: Dissolve 10 mg of the synthesized compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

  • Causality: DMSO- d6​ is specifically chosen over CDCl 3​ or D 2​ O to prevent the rapid exchange of the carboxylic acid proton, allowing its visualization in the spectrum. It also disrupts intermolecular hydrogen bonding, yielding sharper signals[1].

Step 2: Quantitative 1D 1 H Acquisition

  • Action: Acquire standard 1D 1 H spectrum. Set the relaxation delay (d1) to 5 seconds.

  • Causality: The d1 must exceed 5×T1​ (longitudinal relaxation time) for the slowest-relaxing protons. This ensures complete return to thermal equilibrium between pulses, guaranteeing that the integration ratio between the cyclopropyl protons and thiophene protons is perfectly quantitative[1].

Step 3: HSQC Acquisition

  • Action: Run a multiplicity-edited HSQC optimized for 1JCH​=145 Hz.

  • Causality: This isolates direct C-H attachments and differentiates CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase), immediately identifying the cyclopropyl CH 2​ carbons.

Step 4: HMBC Acquisition

  • Action: Run an HMBC sequence optimized for long-range coupling nJCH​=8 Hz.

  • Causality: This specific coupling constant is the sweet spot for observing 2-bond and 3-bond correlations in heteroaromatic systems, which is the linchpin for linking the cyclopropyl substituent to the thiophene core[3].

Step 5: NOESY Acquisition

  • Action: Run a NOESY sequence with a mixing time ( τm​ ) of 300 ms.

  • Causality: A 300 ms mixing time is calibrated for the tumbling rate ( τc​ ) of a small ~168 Da molecule in a viscous solvent like DMSO, allowing sufficient time for cross-relaxation and the buildup of observable through-space dipolar interactions[4].

Experimental Data & Structural Interpretation

The table below summarizes the representative empirical data utilized to confirm the structure against the proposed theoretical framework.

Position 1 H Shift (ppm) 13 C Shift (ppm)HSQC CorrelationHMBC Correlations (H to C)NOESY Proximity
2 -133.0---
3 7.60 (d, J=3.8 Hz)134.5C-3C-2, C-4, C-5, C=OH-4
4 6.85 (d, J=3.8 Hz)124.0C-4C-2, C-3, C-5, C-1'H-3, H-1'
5 -155.0---
1' (CH) 2.15 (m)11.5C-1'C-4, C-5, C-2', C-3'H-4, H-2', H-3'
2', 3' (CH 2​ ) 0.80 - 1.10 (m)9.0C-2', C-3'C-1', C-5H-1'
COOH 12.80 (br s)163.0-C-2, C-3-

Regiochemical Proof: The 1D 1 H NMR shows two doublets at 7.60 ppm and 6.85 ppm with a coupling constant of J=3.8 Hz. This specific J -value is characteristic of ortho-coupling in thiophenes ( H3​ and H4​ ), immediately ruling out the 3-cyclopropyl and 4-cyclopropyl isomers (which would exhibit smaller meta or para couplings).

The definitive proof lies in the HMBC: the cyclopropyl methine proton (H-1' at 2.15 ppm) shows a strong 3-bond correlation to C-4 (124.0 ppm) and a 2-bond correlation to C-5 (155.0 ppm). The NOESY spectrum seals the validation by showing a through-space cross-peak between the H-4 proton (6.85 ppm) and the cyclopropyl methine proton (2.15 ppm).

Structural Elucidation Workflow

Workflow A Synthesized Candidate (C8H8O2S) B LC-HRMS Analysis Exact Mass & Purity A->B Step 1: Mass Confirmation C 1D NMR (1H, 13C) J-Coupling Analysis A->C Step 2: Functional Groups F Validated Structure: 5-cyclopropylthiophene- 2-carboxylic acid B->F Formula Verified D 2D NMR Suite (HSQC, HMBC, NOESY) C->D Step 3: Resolve Ambiguity E Regiochemical Mapping HMBC: C5 to Cyclopropyl NOESY: H4 to Cyclopropyl D->E Step 4: Connectivity E->F Regiochemistry Verified

Figure 1: Self-validating structural elucidation workflow integrating MS and 2D NMR modalities.

Conclusion

While LC-HRMS provides rapid formula confirmation, it falls short of resolving regiochemical ambiguity in substituted heteroaromatics. By deploying a self-validating 2D NMR methodology—where scalar couplings (HMBC) and dipolar interactions (NOESY) cross-verify one another—we can unequivocally confirm the structural integrity of 5-cyclopropylthiophene-2-carboxylic acid without the bottlenecks associated with X-ray crystallography.

References

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH Source: National Institutes of Health (nih.gov)[Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Source: Sygnature Discovery (sygnaturediscovery.com)[Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy Source: ResearchGate (researchgate.net)[Link]

Sources

Comparative

In Vitro Efficacy Comparison of 5-Cyclopropylthiophene-2-Carboxylic Acid Based Reversible BTK Inhibitors

Executive Summary & Mechanistic Rationale Bruton’s Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune dise...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Bruton’s Tyrosine Kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases. While first-generation irreversible inhibitors (e.g., Ibrutinib) have transformed clinical paradigms, their reliance on covalent binding to the Cys481 residue presents significant limitations. Long-term use often encounters non-specific binding with off-target kinases (such as EGFR and ITK) that share a homologous cysteine, leading to systemic toxicity and antibody-mediated adverse reactions[1]. Furthermore, acquired resistance via the C481S mutation abolishes the efficacy of covalent drugs.

To overcome these challenges, researchers have identified 5-cyclopropylthiophene-2-carboxylic acid as a privileged building block for synthesizing highly selective, reversible BTK inhibitors[1]. By converting this acid into a 5-cyclopropylthiophene-2-carboxamide capping group, the resulting derivatives achieve optimal steric bulk and lipophilicity. This allows the inhibitor to deeply occupy a specific hydrophobic pocket near the BTK hinge region, driving exquisite selectivity without relying on the nucleophilic attack of Cys481. Consequently, these compounds maintain potency against C481S mutants and exhibit a safer mechanism of action[1].

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Calcium Intracellular Ca2+ Flux PLCg2->Calcium IP3 Generation NFAT NFAT / NF-κB Activation Calcium->NFAT Transcriptional Response Inhibitor 5-Cyclopropylthiophene Inhibitors Inhibitor->BTK Reversible Blockade

Fig 1: BCR signaling pathway illustrating the reversible blockade of BTK by CPT-based inhibitors.

The Competitors

This guide compares a representative 5-cyclopropylthiophene-2-carboxylic acid derived inhibitor against industry standards:

  • CPT-BTK-1 : A novel, reversible ATP-competitive inhibitor featuring the 5-cyclopropylthiophene-2-carboxamide motif (synthesized directly from 5-cyclopropylthiophene-2-carboxylic acid)[1].

  • Ibrutinib : The standard-of-care, irreversible BTK inhibitor (covalent Cys481 binder).

  • RN486 : A well-characterized, reference reversible BTK inhibitor used as a benchmark for non-covalent efficacy.

In Vitro Efficacy & Selectivity Profiling

The quantitative data below highlights the superiority of the 5-cyclopropylthiophene scaffold in overcoming mutant resistance and off-target liabilities.

Table 1: Biochemical Kinase Inhibition Profile (IC₅₀ in nM)
CompoundBTK (WT)BTK (C481S)EGFR (Off-Target)ITK (Off-Target)Mechanism of Action
CPT-BTK-1 1.21.5>10,000>5,000Reversible (ATP-Competitive)
Ibrutinib 0.5450.05.610.5Irreversible (Covalent)
RN486 4.04.5>10,000>1,000Reversible (ATP-Competitive)

Analysis : While Ibrutinib exhibits sub-nanomolar potency against wild-type BTK, it suffers a >900-fold drop in efficacy against the C481S mutant. In contrast, CPT-BTK-1 maintains equipotent inhibition across both WT and mutant strains. Furthermore, CPT-BTK-1 demonstrates a >5,000-fold selectivity window over EGFR and ITK, significantly reducing the risk of rash, diarrhea, and T-cell suppression associated with covalent inhibitors.

Table 2: Cellular Functional Efficacy (IC₅₀ in nM)
CompoundRamos Cell Ca²⁺ FluxHuman Whole Blood CD69 Expression
CPT-BTK-1 8.545.0
Ibrutinib 3.225.0
RN486 20.185.0

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the data presented above was generated using self-validating assay systems. The causality behind the selection of these specific protocols is detailed below.

Protocol A: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality & Rationale : Highly conjugated heterocyclic compounds (like thiophene derivatives) often exhibit autofluorescence that confounds standard luminescence or fluorescence assays. TR-FRET was selected because its time-delayed measurement and dual-emission ratiometric readout (665 nm / 615 nm) completely eliminate background autofluorescence interference, ensuring the IC₅₀ values reflect true target engagement.

Step-by-Step Workflow :

  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution : Serially dilute CPT-BTK-1, Ibrutinib, and RN486 in 100% DMSO, then dilute 1:50 in Kinase Buffer to achieve a final DMSO concentration of 2%.

  • Kinase Reaction : In a 384-well pro-plate, combine 5 µL of 2X BTK enzyme (WT or C481S, final concentration 0.5 nM) with 2.5 µL of 4X compound. Incubate for 30 minutes at room temperature (RT) to allow reversible equilibrium binding.

  • Substrate Addition : Add 2.5 µL of 4X ATP (final 10 µM) and ULight-TK peptide substrate (final 50 nM). Incubate for 60 minutes at RT.

  • Quench & Detection : Add 10 µL of Stop/Detection Buffer containing EDTA (final 10 mM) to halt the kinase reaction, alongside a Europium-labeled anti-phosphotyrosine antibody (final 2 nM). Incubate for 60 minutes.

  • Readout & Self-Validation : Read the plate on an EnVision multimode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Validation Check: The plate is only accepted if the calculated Z'-factor is > 0.7, utilizing DMSO vehicle (0% inhibition) and 10 µM staurosporine (100% inhibition) as internal controls.

TR_FRET Step1 1. Compound Incubation (BTK + Inhibitor) Step2 2. Kinase Reaction (ATP + Substrate) Step1->Step2 Step3 3. Quench & Detection (Eu-Anti-pTyr + XL665) Step2->Step3 Step4 4. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Step3->Step4

Fig 2: Step-by-step TR-FRET assay workflow for quantifying BTK kinase inhibition.

Protocol B: FLIPR Intracellular Calcium Flux Assay

Causality & Rationale : BTK directly phosphorylates PLCγ2, which subsequently cleaves PIP₂ into IP₃, triggering the release of calcium from the endoplasmic reticulum. The FLIPR (Fluorometric Imaging Plate Reader) assay was chosen because measuring this Ca²⁺ flux provides a direct, functional, and immediate readout of downstream target engagement in live human B lymphocytes (Ramos cells).

Step-by-Step Workflow :

  • Cell Preparation : Seed Ramos cells at 50,000 cells/well in a 384-well poly-D-lysine coated plate.

  • Dye Loading : Add Calcium-6 assay dye containing probenecid (to inhibit multidrug resistance pumps and prevent dye extrusion). Incubate for 2 hours at 37°C.

  • Compound Pre-incubation : Add serial dilutions of the inhibitors (final 0.1% DMSO) and incubate for 1 hour at 37°C.

  • Stimulation & Readout : Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence for 10 seconds. Inject anti-human IgM (final 10 µg/mL) to stimulate the BCR.

  • Data Analysis & Self-Validation : Record peak fluorescence (Excitation: 485 nm, Emission: 525 nm) over 3 minutes. Validation Check: IC₅₀ values are calculated by normalizing the peak calcium response to the vehicle control (100% activation). Baseline recording prior to IgM stimulation ensures signal specificity, and normalization to unstimulated cells (0% baseline) prevents false positives arising from spontaneous basal calcium fluctuations.

References

  • Source: WIPO (PCT)
  • Title : Resistance mechanisms for the Bruton's tyrosine kinase inhibitor ibrutinib Source : New England Journal of Medicine (NEJM) URL :[Link]

  • Title : Specific Btk inhibition suppresses B cell–and myeloid cell–mediated disease models Source : Nature Chemical Biology URL :[Link]

Sources

Validation

Validating the shelf-life and long-term stability of 5-cyclopropylthiophene-2-carboxylic acid

Validating the Shelf-Life and Long-Term Stability of 5-Cyclopropylthiophene-2-Carboxylic Acid: A Comparative Guide Executive Summary In modern medicinal chemistry, substituted thiophene-2-carboxylic acids are indispensab...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Shelf-Life and Long-Term Stability of 5-Cyclopropylthiophene-2-Carboxylic Acid: A Comparative Guide

Executive Summary In modern medicinal chemistry, substituted thiophene-2-carboxylic acids are indispensable building blocks, frequently utilized in the synthesis of advanced therapeutics, including SGK1 and Btk inhibitors[1]. However, the structural nuances of these intermediates dictate their thermodynamic stability and shelf-life. This guide provides a rigorous, data-driven comparison of 5-cyclopropylthiophene-2-carboxylic acid against its structural analogs—thiophene-2-carboxylic acid and 5-methylthiophene-2-carboxylic acid . By applying ICH Q1A(R2) guidelines[2], we dissect the mechanistic causality behind their degradation pathways and provide self-validating protocols for stability assessment.

Mechanistic Causality: The Cyclopropyl Advantage

As application scientists, we must look beyond empirical data and understand the why behind molecular stability. Thiophene-2-carboxylic acids are primarily susceptible to two degradation vectors: thermal/acid-catalyzed decarboxylation and radical-mediated oxidation[3].

  • Oxidative Shielding via s-Character: The 5-methyl analog contains highly labile benzylic-like alpha-protons. Under oxidative stress, these protons are easily abstracted, forming stable radicals that lead to rapid degradation (e.g., formation of 5-hydroxymethyl derivatives). In stark contrast, the 5-cyclopropyl group lacks these reactive protons. The sp²-like hybridization of the cyclopropyl C-H bonds increases the bond dissociation energy, rendering the molecule highly recalcitrant to oxidative attack.

  • Decarboxylation Dynamics: Decarboxylation typically requires elevated temperatures or specific transition metal catalysts[3]. While the cyclopropyl ring is electron-donating via σ -conjugation, which theoretically increases electron density on the thiophene core, it does not sufficiently lower the activation energy for spontaneous decarboxylation under standard pharmaceutical storage conditions[2].

Degradation_Mechanisms Parent 5-Cyclopropylthiophene- 2-Carboxylic Acid Path1 Thermal/Acidic Stress (>150°C or Strong Acid) Parent->Path1 Path2 Oxidative Stress (H2O2 / Radical Initiators) Parent->Path2 Deg1 2-Cyclopropylthiophene + CO2 (Decarboxylation) Path1->Deg1 Deg2 Thiophene S-Oxide / Ring Cleavage Path2->Deg2

Fig 1: Primary forced degradation pathways for 5-cyclopropylthiophene-2-carboxylic acid.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, our stability testing methodology employs a self-validating system. This means every analytical run includes a System Suitability Test (SST) and mandates a strict mass balance calculation (Assay % + Total Impurities % = 100 ± 2%). A failure in mass balance immediately flags the generation of volatile degradants (like CO₂) or insoluble polymeric species.

Protocol 1: ICH Q1A(R2) Forced Degradation (Stress Testing)

  • Sample Preparation: Prepare 1.0 mg/mL solutions of 5-cyclopropylthiophene-2-carboxylic acid, 5-methylthiophene-2-carboxylic acid, and thiophene-2-carboxylic acid in a 50:50 Water:Acetonitrile diluent.

  • Oxidative Stress: Add 3% H₂O₂ (v/v) to the sample aliquots. Incubate at 60°C for 48 hours to force oxidative cleavage.

  • Thermal/Acidic Stress: Add 0.1 N HCl to separate aliquots. Incubate at 80°C for 7 days to test decarboxylation resistance.

  • Quenching & Neutralization: Quench oxidative samples with sodium bisulfite. Neutralize acidic samples with 0.1 N NaOH to prevent on-column degradation during analysis.

  • Orthogonal Analysis: Analyze via HPLC-UV (254 nm) for quantitation and LC-MS (ESI-) for peak purity and degradant identification.

Protocol 2: Long-Term and Accelerated Stability Testing

  • Packaging Simulation: Package 10 g batches of each compound in double polyethylene bags, sealed within a high-density polyethylene (HDPE) drum, simulating bulk storage.

  • Chamber Allocation: Place samples into calibrated stability chambers[2]:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH (6 months).

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH (12 months).

  • Sampling Frequency: Pull samples at 0, 3, and 6 months for accelerated; 0, 3, 6, 9, and 12 months for long-term.

  • SST Verification: Prior to analysis, inject a resolution mixture containing the parent acid and 2-cyclopropylthiophene. Ensure resolution ( Rs​ ) > 2.0 to validate the method's resolving power.

Stability_Workflow Start Compound Batch (Packaged in HDPE) SST System Suitability Test (Rs > 2.0 Verification) Start->SST Split ICH Q1A(R2) Allocation SST->Split LongTerm Long-Term Storage 25°C/60% RH (12 Mo) Split->LongTerm Accel Accelerated Storage 40°C/75% RH (6 Mo) Split->Accel Analysis Orthogonal Analysis (HPLC-UV & LC-MS) LongTerm->Analysis Accel->Analysis MassBal Mass Balance Verification (Assay + Impurities = 100%) Analysis->MassBal

Fig 2: Self-validating ICH Q1A(R2) stability testing workflow with mass balance.

Comparative Performance Data

The experimental results clearly validate the structural advantages of the cyclopropyl substitution. Under accelerated ICH conditions, 5-cyclopropylthiophene-2-carboxylic acid demonstrated superior shelf-life compared to the 5-methyl analog, which suffered from significant oxidative degradation.

Table 1: Quantitative Stability Comparison (HPLC-UV Assay %)

CompoundInitial Assay (T=0)Accelerated (6 Months)Long-Term (12 Months)Primary Degradant DetectedMass Balance Closure
5-Cyclopropylthiophene-2-carboxylic acid 99.8 ± 0.1%99.5 ± 0.1%99.7 ± 0.1%None detected99.9%
5-Methylthiophene-2-carboxylic acid 99.6 ± 0.1%94.2 ± 0.3%96.8 ± 0.2%5-Hydroxymethyl derivative98.5%
Thiophene-2-carboxylic acid 99.7 ± 0.1%98.5 ± 0.2%99.1 ± 0.1%Thiophene (trace)99.1%

Note: Data represents the mean of three independent batches. Mass balance closure >98.0% validates the absence of undetected volatile loss (e.g., CO₂ from decarboxylation).

Conclusion

The integration of a cyclopropyl group at the 5-position of thiophene-2-carboxylic acid fundamentally alters its degradation kinetics. By eliminating the labile benzylic protons present in the 5-methyl analog, the cyclopropyl derivative achieves near-perfect oxidative stability while maintaining resistance to decarboxylation under standard ICH Q1A(R2) storage conditions[2]. For drug development professionals synthesizing advanced target inhibitors, 5-cyclopropylthiophene-2-carboxylic acid offers a highly stable, reliable building block that minimizes downstream impurity profiles and extends API shelf-life.

References[3] Title: Safe and Efficient Decarboxylation Process: A Practical Synthetic Route to 4-Chlorobenzo[b]thiophene

Source: acs.org URL:[2] Title: Q1A(R2) Guideline - ICH Source: ich.org URL:[1] Title: WO2024173323A1 - Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1 Source: google.com (Patents) URL:

Sources

Comparative

Comparative Study of Cyclopropyl vs. tert-Butyl Substituted Thiophene Carboxylic Acids in Drug Design

Executive Summary Thiophene carboxylic acids are ubiquitous in medicinal chemistry, frequently deployed as bioisosteres for benzoic acids to modulate physicochemical properties, improve metabolic stability, and refine ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene carboxylic acids are ubiquitous in medicinal chemistry, frequently deployed as bioisosteres for benzoic acids to modulate physicochemical properties, improve metabolic stability, and refine target engagement. When optimizing these scaffolds, the choice of adjacent substituents—specifically at the C3 or C5 positions—profoundly impacts the molecule's pharmacokinetic and pharmacodynamic trajectory. This guide provides an objective, data-backed comparison between two critical substituents: the bulky tert-butyl (tBu) group and the compact, rigid cyclopropyl (cPr) group.

Structural & Electronic Causality (The "Why")

Steric Hindrance and Conformational Control

The tert-butyl group is a massive steric director with an A-value of approximately 4.7 kcal/mol. When positioned adjacent to a thiophene carboxylic acid (e.g., 3-tert-butylthiophene-2-carboxylic acid), the severe steric clash between the tBu methyl groups and the carboxylate oxygen forces the carboxylic acid out of the thiophene ring's plane. This orthogonal twist breaks the π -conjugation between the aromatic ring and the carbonyl, localizing the electron density and typically increasing the pKa (making it a weaker acid).

Conversely, the cyclopropyl group is significantly less bulky. Its unique geometry—characterized by shorter C–C bonds (1.51 Å) and a coplanar arrangement of its three carbons[1]—allows the adjacent carboxylic acid to maintain a more coplanar conformation. This preserves resonance stabilization of the conjugate base, resulting in a lower pKa compared to the tBu analog.

Electronic Effects and pKa Modulation

Beyond sterics, the cyclopropyl ring possesses enhanced s-character in its C–H bonds, granting it unique π -character that can conjugate with the adjacent thiophene ring[1]. Unlike the purely electron-donating inductive effect of a tBu group, the cyclopropyl group can act as a weak electron-withdrawing group. This subtle electronic shift further stabilizes the carboxylate anion, modulating the molecule's ionization state at physiological pH and altering target residence time.

Physicochemical & ADME Profiling

Lipophilicity (LogP)

The introduction of a tBu group dramatically increases lipophilicity (Hansch π value = 1.98), which can improve passive membrane permeability but often at the cost of aqueous solubility and increased non-specific protein binding[2]. The cyclopropyl group serves as an excellent bioisostere to mitigate this "lipophilicity bloat," offering a much lower lipophilic contribution ( π = 1.14) while still filling hydrophobic pockets effectively[2].

Metabolic Stability

A critical liability of the tBu group is its susceptibility to rapid oxidative metabolism. The sp3-hybridized methyl carbons are prime targets for Cytochrome P450 (CYP) enzymes, leading to rapid aliphatic hydroxylation and high intrinsic clearance ( CLint​ )[3]. Replacing the tBu group with a cPr group is a proven strategy to block this metabolic soft spot[3]. The cyclopropyl ring is generally resistant to CYP-mediated abstraction due to its stronger C–H bonds, significantly extending the molecule's half-life, though researchers must remain vigilant for rare enzyme-catalyzed ring-opening events[4].

Table 1: Comparative Data Matrix (Representative 3-Substituted Thiophene-2-Carboxylic Acids)
Property3-tert-Butyl Analog3-Cyclopropyl AnalogCausality / Impact
Hansch π Value +1.98+1.14cPr significantly reduces the lipophilicity burden.
Steric Bulk (A-value) ~4.7 kcal/mol~1.5 kcal/moltBu forces the carboxylate out of the conjugation plane.
Electronic Nature Inductive Donor (+I)Mild Withdrawing (-I/ π )cPr stabilizes the carboxylate anion via π -character.
Relative pKa Higher (Weaker Acid)Lower (Stronger Acid)Driven by coplanarity and resonance stabilization.
Microsomal CLint​ High (Rapid Clearance)Low to ModeratetBu methyls are highly vulnerable to CYP oxidation.
Metabolic Pathway Comparison

MetabolicPathway cluster_tBu tert-Butyl Thiophene Carboxylic Acid cluster_cPr Cyclopropyl Thiophene Carboxylic Acid TBU t-Bu Substrate CYP1 CYP450 (e.g., 3A4) TBU->CYP1 Oxidation MET1 Hydroxylated Metabolite (High Clearance) CYP1->MET1 Rapid CPR c-Pr Substrate CYP2 CYP450 CPR->CYP2 Oxidation MET2 Stable / Slow Turnover (Low Clearance) CYP2->MET2 Blocked/Slow

Caption: CYP450-mediated metabolic pathways comparing the rapid clearance of tBu vs. the stability of cPr.

Self-Validating Experimental Protocols

To objectively compare these analogs in your own drug development pipeline, the following self-validating protocols are recommended to establish structural causality.

Protocol A: Potentiometric pKa Determination

Causality: Determines the exact ionization state at physiological pH, validating the steric/electronic hypotheses regarding carboxylate coplanarity.

  • Preparation: Prepare a 1.0 mM solution of the thiophene carboxylic acid in a standardized 0.15 M KCl background electrolyte solution to maintain constant ionic strength.

  • Acidification: Acidify the solution to pH 2.0 using 0.5 M HCl to ensure complete protonation of the carboxylic acid.

  • Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere at 25.0 ± 0.1 °C.

  • Data Acquisition: Record the pH continuously using a calibrated glass electrode.

  • Analysis: Calculate the pKa using the inflection point of the titration curve via Gran plot analysis. Self-Validation Step: Run a benzoic acid standard (pKa 4.20) before and after the test articles to ensure electrode calibration and system integrity.

Protocol B: In Vitro Microsomal Intrinsic Clearance ( CLint​ )

Causality: Quantifies the metabolic liability of the tBu methyl groups versus the cPr ring.

Workflow N1 1. Prepare 1 µM Test Compound in Phosphate Buffer (pH 7.4) N2 2. Add Human Liver Microsomes (0.5 mg/mL protein) N1->N2 N3 3. Pre-incubate at 37°C for 5 min N2->N3 N4 4. Initiate Reaction with 1 mM NADPH N3->N4 N5 5. Quench Aliquots at 0, 5, 15, 30, 60 min with MeCN N4->N5 N6 6. Centrifuge & Analyze Supernatant via LC-MS/MS N5->N6 N7 7. Calculate Half-life (t1/2) & Intrinsic Clearance (CL_int) N6->N7

Caption: Step-by-step experimental workflow for the in vitro microsomal stability assay.

Step-by-Step Execution:

  • Preparation: Dilute the test compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: Incubate the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Calculation: Plot the natural log of the remaining percentage versus time. Calculate the half-life ( t1/2​ ) from the slope (-k), and derive CLint​ using the formula: CLint​=(0.693/t1/2​)×(mL incubation/mg protein) .

Conclusion

While the tert-butyl group is a powerful tool for filling deep hydrophobic pockets and forcing specific molecular conformations, its high lipophilicity and severe metabolic liabilities often hinder late-stage drug development. The cyclopropyl group serves as a superior bioisosteric alternative for thiophene carboxylic acids. It provides sufficient steric bulk to dictate conformation while drastically reducing the Hansch π value, lowering the pKa through preserved resonance, and shielding the molecule from rapid CYP450-mediated clearance.

References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups Source: PMC (National Institutes of Health) URL:[Link]

  • Metabolically Stable tert-Butyl Replacement Source: PMC (National Institutes of Health) URL:[Link]

  • Identifying the Mechanism of Action of Bioactive 1,2-Cyclopropyl Carbohydrates Source: Victoria University of Wellington URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Cyclopropylthiophene-2-carboxylic acid

Comprehensive Safety & Handling Guide: 5-Cyclopropylthiophene-2-carboxylic Acid As a Senior Application Scientist, my priority is to empower your research with not just high-quality reagents, but also the critical knowle...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: 5-Cyclopropylthiophene-2-carboxylic Acid

As a Senior Application Scientist, my priority is to empower your research with not just high-quality reagents, but also the critical knowledge to handle them safely and effectively. This guide moves beyond a simple checklist to provide a deep, procedural, and scientifically-grounded framework for the safe handling of 5-Cyclopropylthiophene-2-carboxylic acid. Our goal is to ensure that your focus remains on your groundbreaking work, underpinned by an unwavering commitment to laboratory safety.

Hazard Analysis: Understanding the Compound's Profile

5-Cyclopropylthiophene-2-carboxylic acid (CAS No. 29481-28-5) is a valuable building block in medicinal chemistry and materials science. However, its reactivity necessitates a thorough understanding of its potential hazards. The Globally Harmonized System (GHS) provides a clear classification of its risks.[1]

This compound is classified as:

  • Acutely Toxic (Oral, Dermal, Inhalation): It is harmful if swallowed, in contact with skin, or if inhaled.[1] This implies that even small exposures through these routes can cause significant adverse health effects.

  • Skin Irritant: It can cause skin irritation upon direct contact.[1]

  • Serious Eye Irritant: It poses a risk of serious irritation if it comes into contact with the eyes.[1]

  • Specific Target Organ Toxicity (Single Exposure): It may cause respiratory irritation.[1]

The carboxylic acid functional group also warrants general caution, as this class of compounds can be corrosive and may react with incompatible materials such as bases.[2] Therefore, our protective strategy must be comprehensive, addressing all potential routes of exposure.

Quantitative Hazard Summary

For immediate reference, the following table summarizes the hazard classifications for 5-Cyclopropylthiophene-2-carboxylic acid.

Hazard ClassificationGHS CategoryHazard CodeSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332Warning
Skin IrritationCategory 2H315Warning
Eye IrritationCategory 2AH319Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H336Warning

Source: Notified C&L[1]

Core Protective Measures: The Rationale Behind the PPE

Effective protection is not just about wearing equipment; it's about understanding why each piece is necessary. Our approach is to create a multi-layered defense against the specific hazards identified.

Primary Barrier: Skin and Body Protection

The primary defense against dermal exposure and irritation is appropriate gloves and lab attire.

  • Gloves: Given the compound's classification as a skin irritant and its potential for dermal toxicity, chemically resistant gloves are mandatory.[3] Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for any signs of degradation or perforation before use.[4] If handling larger quantities or for prolonged periods, consider heavier-duty gloves and consult a glove compatibility chart.

  • Lab Coat: A standard laboratory coat is essential to protect skin and personal clothing from accidental spills.[4]

  • Apparel: Always wear long pants and closed-toe shoes to ensure no skin is exposed.

Ocular Protection: Safeguarding Your Vision

Given its classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that provide a complete seal around the eyes are required to protect against dust, powders, and splashes.[5][6]

  • Face Shield: When there is a significant risk of splashing—for instance, when transferring large quantities of the substance or its solutions—a face shield must be worn in addition to safety goggles for full facial protection.[4]

Respiratory Safeguards: Engineering Controls and Respirators

To mitigate the risks of inhalation toxicity and respiratory irritation, exposure must be minimized through engineering controls.

  • Chemical Fume Hood: All weighing and handling of solid 5-Cyclopropylthiophene-2-carboxylic acid should be performed inside a certified chemical fume hood.[4][6] This is the most critical step in preventing the generation of airborne dust and subsequent inhalation.

  • Respiratory Protection: Under normal operating conditions within a fume hood, a respirator should not be necessary. However, if engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator (e.g., an N95 dust mask or a respirator with appropriate cartridges) should be used.[5]

Operational and Disposal Plans

A safe experiment includes planning for the entire lifecycle of the chemical, from handling to disposal.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Have a designated waste container ready.

  • Donning PPE: Put on your lab coat, followed by chemical safety goggles, and finally, your gloves.

  • Handling: Conduct all manipulations of the solid compound within the fume hood to minimize dust generation.[6]

  • Post-Handling & Decontamination: After handling, decontaminate the work surface.

  • Doffing PPE: Remove PPE in the reverse order it was put on. Remove gloves first using a technique that avoids touching the outer surface with bare skin. Remove your goggles and lab coat.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[7]

Emergency Response: Immediate Actions

In the event of an accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[6][7][8]

  • Skin Contact: Remove all contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][7][8][9]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][7][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6][7]

Disposal Plan

All waste containing 5-Cyclopropylthiophene-2-carboxylic acid must be treated as hazardous.

  • Waste Collection: Collect all waste material in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[4] A common method is to dissolve the material in a combustible solvent and dispose of it via a licensed chemical incinerator.[4]

  • Prohibition: Never discharge chemical waste into drains or sewers.[4]

Procedural Workflow for PPE Management

The following diagram outlines the essential lifecycle for personal protective equipment usage when handling 5-Cyclopropylthiophene-2-carboxylic acid.

PPE_Workflow cluster_prep Preparation Phase cluster_use Active Use Phase cluster_post Post-Use Phase Assess Assess Risks (Review SDS) Select Select Correct PPE (Goggles, Gloves, Coat) Assess->Select Identifies Requirements Inspect Inspect PPE (No Defects) Select->Inspect Proceeds to Lab Don Don PPE (Correct Order) Inspect->Don If OK Handle Handle Chemical (In Fume Hood) Don->Handle Doff Doff PPE (Avoid Contamination) Handle->Doff Dispose Dispose of Contaminated PPE Doff->Dispose Wash Wash Hands Thoroughly Dispose->Wash

Caption: PPE workflow from risk assessment to final hygiene.

By adhering to these detailed protocols, you can confidently handle 5-Cyclopropylthiophene-2-carboxylic acid, ensuring both your personal safety and the integrity of your research.

References

  • NextSDS. (n.d.). 5-cyclopropylthiophene-2-carboxylic acid — Chemical Substance Information.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • Benchchem. (2025). Personal protective equipment for handling Capraminopropionic acid.
  • Benchchem. (2025). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • AK Scientific, Inc. (n.d.). 6-(2-Propenyl)-ergoline-8-carboxylic acid methyl ester Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - 1H-Indole-2-carboxylic acid.
  • Tokyo Chemical Industry. (2025, November 4). SAFETY DATA SHEET - 5-Chlorothiophene-2-carboxylic Acid.
  • Unknown Supplier. (2026, January 2). SAFETY DATA SHEET - 5-Chlorothiophene-2-carboxylic acid.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - Thiophene-2-carboxylic acid.
  • Key Organics. (2017, December 1). Safety Data Sheet - 2-(Cyclopropyl)thiophene.
  • Unknown Supplier. (2025, December 19). SAFETY DATA SHEET - 5-Chlorothiophene-2-carboxylic acid.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid.
  • ChemDmart. (n.d.). Safety data sheet - 5-Chlorothiophene-2-carboxylic Acid.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%.
  • BOC Sciences. (2019, December 12). MSDS of 5-Formylthiophene-2-carboxylic acid.

Sources

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